PKUMDL-WQ-2101
Descripción
The exact mass of the compound 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is 317.06478508 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONIXZPWKJHMW-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is PKUMDL-WQ-2101?
PKUMDL-WQ-2101: An Overview
Currently, there is no publicly available information regarding a compound, molecule, or research project with the designation "this compound". Searches for this term, as well as its potential constituent parts, have not yielded any relevant results in scientific literature, clinical trial databases, or other public repositories of scientific information.
This suggests that "this compound" may be one of the following:
-
An internal project code: The designation could be an internal identifier used by a research institution or pharmaceutical company that has not yet been disclosed publicly.
-
A very recent discovery: It might be a newly synthesized compound or a project initiated so recently that no information has been published or presented.
-
A misnomer or typographical error: The identifier could be incorrect.
Without any publicly accessible data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound. Further information would be required to proceed with a detailed analysis.
Unraveling the Allosteric Inhibition of Serine Biosynthesis: A Technical Guide to PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancers. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for further investigation.
Core Mechanism of Action: Allosteric Modulation of PHGDH
This compound functions as a negative allosteric modulator of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway, leading to decreased production of serine and downstream metabolites essential for cancer cell growth and proliferation.[2]
The binding of this compound to PHGDH is specific, and its inhibitory effect has been demonstrated in both enzymatic and cellular assays.[2] This allosteric mechanism offers potential advantages over competitive inhibitors, including higher specificity and reduced likelihood of off-target effects.
Quantitative Efficacy Data
The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (μM) |
| This compound | PHGDH | 34.8[1] |
Table 2: Cellular Anti-tumor Activity (EC50 values)
| Cell Line | Cancer Type | PHGDH Expression | EC50 (μM) |
| MDA-MB-468 | Breast Cancer | Amplified | 7.7[1] |
| HCC70 | Breast Cancer | Amplified | 10.8[1] |
Signaling Pathway Inhibition
This compound targets the initial and rate-limiting step of the serine biosynthesis pathway. By inhibiting PHGDH, it prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This disruption has cascading effects on the production of serine and its subsequent conversion into other critical molecules like glycine and one-carbon units for nucleotide and lipid synthesis.
References
PKUMDL-WQ-2101: A Technical Guide to a Novel Allosteric Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened reliance on specific metabolic pathways for their growth and proliferation. The de novo serine synthesis pathway has emerged as a critical metabolic node in various cancers, and its rate-limiting enzyme, 3-phosphoglycerate dehydrogenase (PHGDH), represents a promising therapeutic target. PKUMDL-WQ-2101 is a novel, rationally designed small molecule that acts as a negative allosteric modulator of PHGDH. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and effects in preclinical cancer models. The information presented herein is intended to support further research and development of PHGDH inhibitors as a potential cancer therapeutic strategy.
Introduction
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1] Upregulation of PHGDH is observed in a variety of cancers, including breast cancer and melanoma, and is associated with shorter progression-free survival and poorer overall survival.[1][2] By fueling the production of serine, PHGDH supports the synthesis of proteins, nucleotides, and lipids, and contributes to the maintenance of cellular redox balance, all of which are essential for rapid cell proliferation.[1] The critical role of PHGDH in cancer cell metabolism has made it an attractive target for the development of novel anticancer therapies.[3]
This compound is a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.[4] This mechanism can offer advantages in terms of specificity and can be effective even in the presence of high substrate concentrations. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways related to the characterization of this compound.
Quantitative Data
The inhibitory and anti-proliferative activities of this compound have been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against PHGDH
| Parameter | Value (μM) | Assay Type |
| IC50 | 34.8 ± 3.6 | Enzyme Inhibition Assay |
| Kd | 0.56 ± 0.10 | Surface Plasmon Resonance (SPR) |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC50 (μM) |
| MDA-MB-468 | Amplified | 7.70 |
| HCC70 | Amplified | 10.8 |
| MDA-MB-231 | Non-dependent | > 200 |
| ZR-75-1 | Non-dependent | > 200 |
| MCF-7 | Non-dependent | > 200 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the characterization of this compound.
PHGDH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PHGDH.
-
Principle: The activity of PHGDH is determined by measuring the rate of NADH production, which is a co-product of the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. The increase in NADH is monitored by a coupled reaction using diaphorase, which reduces a probe (e.g., resazurin) to a fluorescent product (resorufin).
-
Reaction Buffer: A typical reaction buffer consists of 30 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1 mM 3-PG, and 20 μM NAD+.[5]
-
Procedure:
-
Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of this compound (e.g., 0 to 200 μM) in the reaction buffer for a defined period (e.g., 30 minutes) at room temperature.[4]
-
The enzymatic reaction is initiated by the addition of the substrates, 3-PG and NAD+.
-
The fluorescence of resorufin is measured over time using a plate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between this compound and PHGDH.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (PHGDH) immobilized on the chip.
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant human PHGDH is immobilized onto the sensor chip surface, typically via amine coupling.
-
-
Binding Analysis:
-
A running buffer (e.g., PBS with 0.005% P20 surfactant) is continuously flowed over the sensor surface to establish a stable baseline.
-
Different concentrations of this compound are injected over the surface, and the association is monitored in real-time.
-
The running buffer is then flowed over the surface to monitor the dissociation of the inhibitor.
-
The resulting sensorgrams are fitted to a suitable binding model to determine the dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of this compound with PHGDH in a cellular context.
-
Principle: The binding of a ligand (this compound) to its target protein (PHGDH) can increase the thermal stability of the protein.
-
Procedure:
-
Intact cells (e.g., MDA-MB-468) are treated with either vehicle (DMSO) or this compound for a specific duration (e.g., 1 hour).
-
The cell suspensions are heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes).
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble PHGDH in the supernatant is quantified by Western blotting or other detection methods.
-
An increase in the amount of soluble PHGDH at higher temperatures in the presence of this compound indicates target engagement.
-
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the growth and survival of cancer cells.
-
Procedure (MTT Assay):
-
Cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[4]
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).[4]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The EC50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Female NOD.CB17-Prkdcscid/J (NOD-SCID) mice are commonly used.[4]
-
Procedure:
-
MDA-MB-468 cells are injected into the mammary fat pad of the mice.[4]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered daily via intraperitoneal (i.p.) injection at dosages ranging from 5 to 20 mg/kg. The vehicle for administration is typically a solution such as DMSO diluted in saline or polyethylene glycol.
-
Tumor volumes are measured regularly (e.g., every two days) with calipers.[4]
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Conclusion
This compound is a promising, well-characterized allosteric inhibitor of PHGDH with demonstrated activity in preclinical models of cancer. Its selective inhibition of PHGDH in cancer cells with an amplified serine synthesis pathway highlights the potential for a targeted therapeutic approach. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and to advance the development of other novel PHGDH inhibitors. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, with the ultimate goal of translating this promising preclinical candidate into a clinical reality.
References
- 1. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details its chemical structure, mechanism of action, and biological activity, supported by quantitative data and experimental methodologies.
Chemical Structure and Properties
This compound, with the chemical name 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, is a small molecule inhibitor.[1] Its core structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₁N₃O₆[1][2] |
| Molecular Weight | 317.25 g/mol [1][2] |
| CAS Number | 304481-72-9[1] |
| Purity | ≥98% (HPLC)[1] |
| Appearance | Light yellow to dark orange powder[2] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Storage | Store at -20°C[1] |
| SMILES | OC1=CC(O)=C(C(N/N=C/C2=CC(--INVALID-LINK--=O)=CC=C2O)=O)C=C1 |
Mechanism of Action
This compound functions as a negative allosteric modulator of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] By binding to an allosteric site on the enzyme, it inhibits the conversion of the glycolytic intermediate 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP).[3] This inhibition disrupts the serine synthesis pathway, which is often upregulated in cancer cells to support their proliferation.[3][4]
The following diagram illustrates the targeted signaling pathway:
Biological Activity and Efficacy
This compound demonstrates significant antitumor activity, particularly in cancer cell lines that overexpress PHGDH.[1] Its efficacy has been quantified through various in vitro and in vivo studies.
3.1. In Vitro Activity
The inhibitory activity of this compound against PHGDH and its cytotoxic effects on cancer cell lines are summarized below.
| Parameter | Cell Line | Value |
| IC₅₀ (PHGDH Inhibition) | - | 34.8 ± 3.6 μM[5] |
| EC₅₀ (Cell Viability) | MDA-MB-468 (Breast Cancer) | 7.70 μM[5] |
| HCC70 (Breast Cancer) | 10.8 μM[5] | |
| Binding Affinity (Kd) | - | 0.56 ± 0.10 μM[5] |
3.2. In Vivo Activity
Studies using xenograft models in mice have shown that this compound can inhibit the growth of tumors derived from MDA-MB-468 breast cancer cells.[1] These findings confirm the in vivo antitumor potential of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
4.1. PHGDH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PHGDH.
-
Procedure:
-
Recombinant human PHGDH is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate, and the cofactor, NAD⁺.
-
The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
4.2. Cell Viability Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
EC₅₀ values are determined from the resulting dose-response curves.
-
4.3. In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
-
Procedure:
-
Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-468).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives regular administration of this compound (e.g., via intraperitoneal injection).
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed for final analysis.
-
The following workflow diagram outlines the drug discovery and evaluation process for this compound:
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound = 98 HPLC 304481-72-9 [sigmaaldrich.com]
- 3. oaepublish.com [oaepublish.com]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Serine Synthesis Inhibition: A Technical Guide to PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant metabolism of cancer cells presents a compelling target for therapeutic intervention. One such metabolic vulnerability lies in the de novo serine biosynthesis pathway, which is frequently upregulated in various malignancies to support rapid proliferation. Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway, has emerged as a promising drug target. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PKUMDL-WQ-2101, a novel, rationally designed allosteric inhibitor of PHGDH. We present a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of the pertinent signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with the critical information necessary to explore the therapeutic potential of this compound and the broader field of serine metabolism inhibition.
Introduction
The reliance of cancer cells on altered metabolic pathways, a phenomenon first described by Otto Warburg, is now a well-established hallmark of cancer. The de novo synthesis of the amino acid L-serine plays a critical role in supporting tumor growth by contributing to nucleotide biosynthesis, folate metabolism, and the production of other non-essential amino acids.[1] The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] Overexpression of PHGDH has been observed in a variety of cancers, including breast cancer, melanoma, and glioma, and is often associated with poor prognosis.[1] This has positioned PHGDH as an attractive therapeutic target for the development of novel anti-cancer agents.[1][3]
This compound is a potent and selective negative allosteric modulator of PHGDH.[4][5][6] Its discovery was the result of a structure-based drug design approach, identifying a novel allosteric binding site on the PHGDH enzyme.[1] This guide will delve into the technical details of this compound, providing a valuable resource for researchers interested in its further development and application.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line / Enzyme | Reference |
| IC50 (PHGDH Enzyme Inhibition) | 34.8 ± 3.6 µM | Wild-Type PHGDH | |
| Kd (Binding Affinity to PHGDH) | 0.56 ± 0.10 µM | Wild-Type PHGDH | [1] |
| EC50 (Cell Viability) | 7.70 µM | MDA-MB-468 (PHGDH-amplified breast cancer) | [1][5][6] |
| 10.8 µM | HCC70 (PHGDH-amplified breast cancer) | [5][6] | |
| > 200 µM | MDA-MB-231 (PHGDH non-dependent) | [1] | |
| > 200 µM | ZR-75-1 (PHGDH non-dependent) | [1] | |
| > 200 µM | MCF-7 (PHGDH non-dependent) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose & Schedule | Outcome | Reference |
| MDA-MB-468 Xenograft (NOD.CB17-Prkdcscid/J mice) | 5-20 mg/kg, intraperitoneal injection, once daily for 30 days | Substantial inhibition of tumor growth | [1] |
| MDA-MB-231 Xenograft (NOD.CB17-Prkdcscid/J mice) | Not specified | No effect on tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Synthesis of this compound (2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide)
This protocol is adapted from established methods for the synthesis of benzohydrazide derivatives.[2][7][8]
Step 1: Synthesis of 2,4-Dihydroxybenzohydrazide
-
To a solution of methyl 2,4-dihydroxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 2,4-dihydroxybenzohydrazide.
Step 2: Synthesis of this compound
-
Dissolve 2,4-dihydroxybenzohydrazide (1 equivalent) in methanol.
-
Add 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) to the solution.
-
The mixture is stirred at room temperature for 1 hour.[7]
-
The resulting yellow precipitate (this compound) is collected by filtration, washed with methanol, and dried under vacuum.
PHGDH Enzyme Inhibition Assay
This protocol is based on a coupled-enzyme assay that monitors the production of NADH.[1][9][10]
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 30 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 1 mM hydrazine sulfate.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add recombinant human PHGDH enzyme to the reaction buffer. Add varying concentrations of this compound (e.g., 0 to 200 µM) to the wells.[1] Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing 3-phosphoglycerate (3-PG) and NAD+.
-
Signal Detection: The production of NADH is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin by diaphorase).[9]
-
Data Analysis: Measure the fluorescence or absorbance over time using a plate reader. Calculate the initial reaction velocities and determine the IC50 value of this compound by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on cancer cell viability.[1][11]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, HCC70) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 100 µM) for 72 hours.[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
-
Cell Implantation: Subcutaneously inject MDA-MB-468 cells into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 5-20 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 30 days).[12]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Compare the tumor growth between the treatment and control groups to assess the efficacy of this compound.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.
Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against cancer metabolism. As a rationally designed allosteric inhibitor of PHGDH, it demonstrates potent and selective activity against cancer cells with an upregulated serine biosynthesis pathway. The data and protocols presented in this technical guide provide a solid foundation for further investigation into its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in a clinical setting. The continued study of this compound and other inhibitors of serine metabolism holds great promise for the future of cancer treatment.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. rndsystems.com [rndsystems.com]
- 6. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 7. 2,4-Dihydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Biological Activity of PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). The document details its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action: Allosteric Inhibition of PHGDH
This compound functions as a negative allosteric modulator of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the PHGDH enzyme.[3] This binding event induces a conformational change that inhibits the enzyme's catalytic activity, thereby blocking the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[4] Consequently, this disrupts the entire serine synthesis pathway, which is crucial for the proliferation of certain cancer cells that have an amplified expression of PHGDH.[3][4][5]
The inhibition of this pathway has significant downstream effects, as serine is a vital precursor for the synthesis of proteins, nucleic acids, and lipids.[5] By impeding serine production, this compound effectively curtails the metabolic resources required for rapid cell growth and proliferation in PHGDH-dependent cancers.[3]
Quantitative Biological Activity Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its potency as a PHGDH inhibitor and its selective antitumor activity in cancer cell lines that overexpress PHGDH.
| Parameter | Value | Description | Reference |
| Enzymatic Inhibition | |||
| IC₅₀ | 34.8 ± 3.6 μM | Concentration for 50% inhibition of PHGDH enzymatic activity. | [1][2][3] |
| Binding Affinity | |||
| Kd | 0.56 ± 0.10 μM | Dissociation constant, indicating the binding affinity to PHGDH. | [3] |
| Cellular Activity (EC₅₀) | |||
| MDA-MB-468 | 7.70 μM | Effective concentration for 50% growth inhibition in a PHGDH-amplified breast cancer cell line. | [1][2][3] |
| HCC70 | 10.8 μM | Effective concentration for 50% growth inhibition in a PHGDH-amplified breast cancer cell line. | [1][2][3] |
| MDA-MB-231 | > 200 μM (Weak) | Weak bioactivity in a PHGDH non-dependent breast cancer cell line. | [3] |
| ZR-75-1 | > 200 μM (Weak) | Weak bioactivity in a PHGDH non-dependent breast cancer cell line. | [3] |
| MCF-7 | > 200 μM (Weak) | Weak bioactivity in a PHGDH non-dependent breast cancer cell line. | [3] |
Note: IC₅₀ (Inhibitory Concentration 50) is the concentration of an inhibitor where the response is reduced by half.[6] EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives a half-maximal response.[6]
Experimental Protocols
The biological activity of this compound was determined using a series of established in vitro and in vivo experimental protocols.
This assay determines the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, HCC70, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period, typically 72 hours.[3]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Analysis: The EC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]
This assay evaluates the efficacy of the compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J) are used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of the mice to establish tumors.[3]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, often via intraperitoneal (i.p.) injection, on a regular schedule.[3]
-
Tumor Monitoring: Tumor size is measured periodically using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Analysis: The antitumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.[3]
This method confirms that the compound inhibits the serine biosynthesis pathway in cells.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with this compound for a specified duration (e.g., 24 hours).[3]
-
Isotope Labeling: The standard glucose in the medium is replaced with U-13C-glucose, a stable isotope-labeled form of glucose.[3]
-
Metabolite Extraction: After a period of incubation with the labeled glucose, intracellular metabolites are extracted from the cells.
-
LC-MS Analysis: The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of 13C into serine and other downstream metabolites like glycine.
-
Data Analysis: A reduction in 13C-labeled serine in the treated cells compared to control cells confirms the inhibition of the de novo serine synthesis pathway from glucose.[3]
Conclusion
This compound is a potent and selective allosteric inhibitor of PHGDH. It demonstrates significant antitumor activity, particularly in cancer cells with amplified PHGDH expression, by disrupting the de novo serine biosynthesis pathway. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for targeting metabolic vulnerabilities in cancer.[3] The detailed experimental protocols provide a framework for further investigation and development of this and similar compounds.
References
- 1. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Allosteric Inhibition of PHGDH by PKUMDL-WQ-2101: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PKUMDL-WQ-2101, a novel, selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to support rapid proliferation. This compound represents a significant advancement in the structure-based design of allosteric inhibitors with demonstrated in vivo anti-tumor activity.
Core Concepts: The Serine Synthesis Pathway and PHGDH
The serine biosynthesis pathway plays a crucial role in cellular anabolism by converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into serine.[1][2] Serine and its downstream metabolites are essential for the synthesis of proteins, nucleotides, and lipids, all of which are vital for proliferating cells.[3][4] PHGDH catalyzes the first and rate-limiting step in this pathway: the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[5][6] Due to its pivotal role, PHGDH is an attractive therapeutic target for cancers that exhibit elevated expression of this enzyme.[5][7]
This compound: A Profile of a Novel Allosteric Inhibitor
This compound is a potent and selective negative allosteric modulator of PHGDH.[8] It was discovered through a structure-based design approach and has demonstrated significant anti-tumor activity in preclinical models.[9]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and related compounds.
| Compound | Parameter | Value | Notes |
| This compound | IC50 (Enzyme Inhibition) | 34.8 ± 3.6 μM | Against wild-type PHGDH.[9] |
| Kd (Binding Affinity) | 0.56 ± 0.10 μM | Determined by Surface Plasmon Resonance (SPR).[9] | |
| EC50 (Cell Viability) | 7.7 μM | In MDA-MB-468 breast cancer cells.[8] | |
| 10.8 μM | In HCC-70 breast cancer cells.[8] | ||
| PKUMDL-WQ-2201 | IC50 (Enzyme Inhibition) | 35.7 ± 8.6 μM | A structurally related allosteric inhibitor.[9] |
| EC50 (Cell Viability) | 7.7 μM | In MDA-MB-468 breast cancer cells.[10] | |
| 10.8 μM | In HCC70 breast cancer cells.[10] | ||
| CBR-5884 | EC50 (Cell Viability) | > 10 μM | In serine-replete media.[9] |
| NCT-503 | EC50 (Cell Viability) | < 10 μM | In serine-replete media.[9] |
| PHGDH Mutant | This compound IC50 | Max Inhibition |
| Wild-Type | 34.8 ± 3.6 μM | 67% |
| R134A | 141 ± 4 μM | 49% |
| K57A/T59A | 128 ± 10 μM | 47% |
Mechanism of Action
This compound functions as a non-NAD+ competing allosteric inhibitor.[9][10] It binds to a specific allosteric site on PHGDH, designated as site I, which is distinct from the active site.[9] This binding event induces a conformational change in the enzyme that limits the movement of key residues, thereby inhibiting its catalytic activity.[9] Mutagenesis studies have confirmed the importance of residues such as R134, K57, and T59 in the binding of this compound.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
PHGDH Enzymatic Assay
The activity of PHGDH is typically determined by monitoring the production of NADH, a co-product of the oxidation of 3-PG.[5]
Principle: The increase in NADH concentration is measured spectrophotometrically by the increase in absorbance at 340 nm. A coupled assay using diaphorase can be employed for enhanced sensitivity, where NADH reduces a probe to generate a colorimetric or fluorescent signal.[5]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD+, and the substrate 3-phosphoglycerate.
-
Enzyme Addition: Add purified PHGDH enzyme to initiate the reaction.
-
Inhibitor Testing: For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by fitting the dose-response data to a suitable model.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity between an inhibitor and its target protein in real-time.
Protocol:
-
Chip Preparation: Immobilize purified PHGDH onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound over the chip surface.
-
Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein within a cellular context.
Principle: The binding of a ligand, such as this compound, can stabilize the target protein (PHGDH), leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble PHGDH at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Compare the melting curves of PHGDH in the presence and absence of the inhibitor to determine the thermal shift.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in animal models.
Protocol:
-
Tumor Implantation: Implant human cancer cells that overexpress PHGDH (e.g., MDA-MB-468) subcutaneously into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, treat the mice with this compound or a vehicle control via intraperitoneal injection or another appropriate route.
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as western blotting or metabolomics.
Conclusion
This compound is a promising, selective allosteric inhibitor of PHGDH with demonstrated anti-tumor activity. Its well-characterized mechanism of action and efficacy in preclinical models highlight the potential of targeting the serine biosynthesis pathway in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this field. Further investigation into the clinical potential of this compound and similar compounds is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine Synthesis via PHGDH Is Essential for Heme Production in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Target Validation of PKUMDL-WQ-2101: An Allosteric Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of PKUMDL-WQ-2101, a novel allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). The document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: Targeting Cancer Metabolism
A critical hallmark of cancer is the reprogramming of cellular metabolism to sustain rapid proliferation and growth. The de novo serine biosynthesis pathway is one such metabolic route frequently upregulated in various cancers, including breast cancer, melanoma, and lung cancer. The first and rate-limiting enzyme in this pathway, 3-Phosphoglycerate Dehydrogenase (PHGDH), catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1][2] Overexpression of PHGDH is associated with increased cell proliferation, metastasis, and poor patient prognosis, making it a compelling therapeutic target for anti-cancer drug development.[2] this compound is a rationally designed small molecule that acts as a negative allosteric modulator of PHGDH, demonstrating anti-tumor activity in preclinical models.[3][4]
Mechanism of Action
This compound functions as a selective, negative allosteric modulator of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that alters its catalytic activity.[3] This allosteric inhibition of PHGDH by this compound effectively blocks the serine biosynthesis pathway at its initial step, thereby depriving cancer cells of a crucial building block for proteins, nucleic acids, and lipids.[2][3] The specific binding to an allosteric site was confirmed through structure-based design and experimental validation.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Enzyme Inhibition and Binding Affinity of this compound against PHGDH
| Parameter | Value | Description |
| IC₅₀ | 34.8 ± 3.6 μM[3] | The half maximal inhibitory concentration against PHGDH enzyme activity. Another measurement found an IC₅₀ of 28.1 ± 1.3 μM.[3] |
| K_d | 0.56 ± 0.10 μM[3] | The dissociation constant, indicating the binding affinity of this compound to PHGDH. |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PHGDH Status | EC₅₀ (μM) | Selectivity Notes |
| MDA-MB-468 | Amplified | 7.70[3][4] | Highly sensitive to this compound. |
| HCC70 | Amplified | 10.8[3][4] | Demonstrates potent anti-proliferative effects. |
| MDA-MB-231 | Non-dependent | > 30 μM (approx.)[3] | 3- to 4-fold less active compared to MDA-MB-468.[3] |
| ZR-75-1 | Non-dependent | > 80 μM (approx.)[3] | 8- to 12-fold less active compared to MDA-MB-468.[3] |
| MCF-7 | Non-dependent | > 100 μM (approx.)[3] | 14- to 20-fold less active compared to MDA-MB-468.[3] |
Key Experimental Protocols
PHGDH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PHGDH enzymatic activity.
-
Methodology: The assay measures the rate of NADH production, a product of the PHGDH-catalyzed reaction.
-
Recombinant human PHGDH is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by adding the substrates, 3-phosphoglycerate (3-PG) and NAD⁺.
-
The increase in NADH fluorescence or absorbance is monitored over time using a plate reader.
-
The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.
-
Cell Viability and Proliferation Assays
-
Objective: To evaluate the effect of this compound on the viability and growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines, both with and without PHGDH amplification, are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 6 days).
-
Cell viability is assessed using colorimetric assays such as MTT or resazurin, or by direct cell counting.
-
The half-maximal effective concentration (EC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay (Chemical Pulldown)
-
Objective: To confirm the direct binding of this compound to PHGDH within a cellular context.
-
Methodology:
-
A biotinylated version of this compound or a similar analog is synthesized.
-
The probe is incubated with cell lysates from PHGDH-amplified cells (e.g., MDA-MB-468).
-
Streptavidin-coated beads are used to pull down the biotinylated probe along with any bound proteins.
-
The captured proteins are eluted and identified by Western blotting using an anti-PHGDH antibody.
-
Stable Isotope Tracing of Serine Biosynthesis
-
Objective: To confirm that this compound inhibits the serine biosynthesis pathway in cells.
-
Methodology:
-
PHGDH-amplified cells are treated with this compound or a vehicle control.
-
The standard glucose in the cell culture medium is replaced with uniformly labeled ¹³C-glucose (U-¹³C-glucose).
-
After a 24-hour incubation period, intracellular metabolites are extracted.
-
The extracts are analyzed by mass spectrometry to measure the incorporation of ¹³C into serine and glycine. A reduction in ¹³C-labeled serine and glycine in treated cells indicates inhibition of the pathway.[3]
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
PHGDH-amplified human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) for a defined period (e.g., 30 days).
-
Tumor volume is measured regularly throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[3]
-
Visualizations
Serine Biosynthesis Pathway Inhibition
The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the inhibitory action of this compound on PHGDH.
Caption: Inhibition of PHGDH by this compound blocks the first step of serine synthesis.
Experimental Validation Workflow
The following workflow outlines the logical progression of experiments for the target validation of this compound.
Caption: A stepwise approach for validating the target and mechanism of this compound.
Conclusion
The comprehensive target validation of this compound confirms its role as a potent and selective allosteric inhibitor of PHGDH. Biochemical and cellular assays demonstrate its ability to inhibit the enzymatic activity of PHGDH and suppress the growth of cancer cells that are dependent on the serine biosynthesis pathway.[3] Furthermore, in vivo studies have validated its anti-tumor efficacy.[3][4] These findings establish this compound as a valuable chemical probe for studying serine metabolism and a promising starting point for the development of novel anti-cancer therapeutics targeting this pathway.[3]
References
- 1. oaepublish.com [oaepublish.com]
- 2. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
The Role of PKUMDL-WQ-2101 in Serine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PKUMDL-WQ-2101, a novel, rationally designed allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route often upregulated in cancer to support rapid proliferation. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines relevant experimental methodologies, and visualizes the associated biochemical pathways. The information presented herein is intended to support further research and drug development efforts targeting serine metabolism in oncology and other therapeutic areas.
Introduction to Serine Biosynthesis and PHGDH
The de novo serine biosynthesis pathway is a crucial metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of L-serine.[1][2] This pathway is not only essential for the production of serine, a non-essential amino acid, but also for the generation of a host of other critical biomolecules required for cell growth and proliferation, including nucleotides, lipids, and glutathione.[1] The first and rate-limiting step of this pathway is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP).[1][2]
In numerous cancers, the expression and activity of PHGDH are significantly elevated, correlating with poor prognosis.[3] This metabolic reprogramming allows cancer cells to sustain their high demand for serine and its downstream metabolites, thereby fueling rapid biomass accumulation.[3][4] Consequently, PHGDH has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[3][4]
This compound: A Selective Allosteric Inhibitor of PHGDH
This compound is a small molecule inhibitor that was rationally designed to selectively target PHGDH.[3][5] Unlike competitive inhibitors that bind to the active site, this compound is a negative allosteric modulator.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a specific allosteric site on the PHGDH enzyme, designated as Site I.[1][5] This binding event induces a conformational change in the enzyme, stabilizing it in an inactive state.[1][5] By locking PHGDH in this inactive conformation, this compound prevents the enzyme from effectively binding its substrate, 3-phosphoglycerate, and catalyzing its conversion to 3-phosphohydroxypyruvate.[1][5] This allosteric inhibition effectively blocks the entire de novo serine biosynthesis pathway at its initial and rate-limiting step.[5] The binding of this compound to Site I is facilitated by the formation of hydrogen-bond networks with key residues such as R134, K57, and T59.[1]
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2101: A Technical Guide to its Role in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway. This document details the mechanism of action, preclinical data, and experimental protocols relevant to the study of this compound in the context of cancer metabolism.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often upregulated in cancer is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, diverting the glycolytic intermediate 3-phosphoglycerate into serine and downstream metabolites essential for nucleotide, lipid, and protein synthesis, as well as for maintaining redox homeostasis. Consequently, PHGDH has emerged as a promising therapeutic target in various cancers that exhibit elevated expression or activity of this enzyme. This compound is a rationally designed, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in preclinical models of PHGDH-dependent cancers.
Mechanism of Action
This compound functions as a negative allosteric modulator of PHGDH. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in PHGDH, leading to a reduction in its catalytic activity. By inhibiting PHGDH, this compound effectively blocks the de novo synthesis of serine, thereby depriving cancer cells of a critical nutrient source and disrupting downstream metabolic processes that are vital for their growth and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Value | Description |
| IC50 | 34.8 µM | The half-maximal inhibitory concentration against PHGDH enzyme activity. |
| Cell Line | Cancer Type | PHGDH Status | EC50 |
| MDA-MB-468 | Breast Cancer | Amplified | 7.7 µM |
| HCC-70 | Breast Cancer | Amplified | 10.8 µM |
Signaling Pathway
The serine biosynthesis pathway is intricately linked with other key metabolic pathways, including glycolysis and one-carbon metabolism. Inhibition of PHGDH by this compound has cascading effects on these interconnected pathways.
Caption: Serine biosynthesis pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PHGDH Enzyme Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of this compound against PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
This compound
-
3-Phosphoglycerate (3-PG)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase
-
Resazurin
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA
-
96-well black microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer containing recombinant PHGDH enzyme to each well.
-
Add 10 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in the assay buffer.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate mix to each well.
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
PHGDH-amplified (e.g., MDA-MB-468) and non-amplified (e.g., MDA-MB-231) breast cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol details the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
MDA-MB-468 cells
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Matrigel
-
Sterile PBS
-
Calipers
Procedure:
-
Culture MDA-MB-468 cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
In Vitro Profile of PKUMDL-WQ-2101: A Technical Guide
Introduction: PKUMDL-WQ-2101 is a rationally designed, selective negative allosteric modulator of Phosphoglycerate Dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation.[2][3] By binding to an allosteric site, this compound inhibits the enzymatic conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), thereby suppressing the entire pathway and selectively targeting cancer cells dependent on this metabolic route.[2][4] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity, effects on cancer cell lines, and the experimental protocols used for its evaluation.
Quantitative Bioactivity Data
The inhibitory effects of this compound have been quantified through enzymatic assays to determine its direct effect on PHGDH and through cell-based assays to measure its anti-proliferative activity in cancer cell lines.
Table 1: Enzymatic Inhibition and Binding Affinity
| Parameter | Value (μM) | Description |
| IC₅₀ | 34.8 ± 3.6 | The half-maximal inhibitory concentration against PHGDH enzyme activity.[4] |
| K_d_ | 0.56 ± 0.10 | The equilibrium dissociation constant, indicating binding affinity to PHGDH.[4] |
Table 2: Cellular Anti-proliferative Activity (EC₅₀)
The compound shows significant selectivity for cancer cell lines that have amplified levels of PHGDH.[4]
| Cell Line | Cancer Type | PHGDH Status | EC₅₀ (μM) |
| MDA-MB-468 | Breast Cancer | Amplified | 7.70 |
| HCC70 | Breast Cancer | Amplified | 10.8 |
| MDA-MB-231 | Breast Cancer | Non-dependent | > 200 (Weak Bioactivity) |
| ZR-75-1 | Breast Cancer | Non-dependent | > 200 (Weak Bioactivity) |
| MCF-7 | Breast Cancer | Non-dependent | > 200 (Weak Bioactivity) |
Data sourced from multiple references.[4]
Signaling Pathway Analysis
This compound targets a critical node linking glycolysis to amino acid synthesis. The diagram below illustrates the de novo serine biosynthesis pathway and the specific point of inhibition by the compound.
Caption: Mechanism of this compound in the serine biosynthesis pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below for reproducibility.
PHGDH Enzymatic Activity Assay
This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and its inhibition.[3]
-
Reaction Mixture Preparation : Prepare a master mix in a buffer containing 30 mM Tris (pH 8.0) and 1 mM EDTA.
-
Component Addition : In a 96-well plate, add the following components for a final volume of 100 μL per well:
-
3-Phosphoglycerate (3-PG): 0.1 mM
-
NAD⁺: 20 μM
-
Hydrazine sulfate: 1 mM (to prevent product inhibition)
-
Resazurin: 0.1 mM (fluorescent indicator)
-
Diaphorase: 0.0001 enzyme units
-
This compound or vehicle control at desired concentrations.
-
-
Initiation : Add purified PHGDH enzyme to initiate the reaction.
-
Incubation : Incubate the plate at room temperature.
-
Measurement : Monitor the increase in Resorufin fluorescence using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
Data Analysis : Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blotting for PHGDH Expression
This workflow is used to confirm the expression levels of the target protein, PHGDH, in various cell lines.[4]
Caption: Standard experimental workflow for Western Blot analysis.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-468, HCC70) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 μM) in a dose-dependent manner. Include a vehicle-only control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin) to each well according to the manufacturer's instructions.
-
Measurement : Read the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Data Analysis : Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate EC₅₀ values by fitting the data to a dose-response curve.
Stable Isotope Tracing
This method confirms that this compound inhibits the serine synthesis pathway within intact cells.[4]
-
Cell Culture and Treatment : Culture cells (e.g., SKOV3) in standard media. Treat one group with this compound (e.g., 37 μM) and another with a vehicle control for 24 hours.
-
Isotope Labeling : Replace the medium with a medium containing U-¹³C-glucose and continue incubation.
-
Metabolite Extraction : After a set period (e.g., 8-24 hours), harvest the cells and perform a polar metabolite extraction (e.g., using a cold methanol/water/chloroform mixture).
-
LC-MS Analysis : Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the incorporation of ¹³C into serine, glycine, and other related metabolites.
-
Data Analysis : Compare the fraction of ¹³C-labeled serine and glycine in the treated versus control cells to quantify the reduction in pathway flux.
References
- 1. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 2. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PKUMDL-WQ-2101: A Technical Overview for Drug Development Professionals
An In-Depth Analysis of Preclinical Xenograft Models
This technical guide provides a comprehensive overview of the in vivo efficacy of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), in xenograft models. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, quantitative data, and the underlying mechanism of action.
Executive Summary
This compound is a selective, non-NAD⁺-competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in cancer models with PHGDH gene amplification. This document synthesizes the available data on the in vivo efficacy of this compound in relevant xenograft models, providing a foundational resource for further research and development.
Mechanism of Action: Targeting Serine Synthesis
This compound exerts its anti-tumor effects by specifically binding to an allosteric site on the PHGDH enzyme, leading to its inhibition.[2] This disruption of the de novo serine synthesis pathway has profound downstream effects on cancer cell metabolism, impacting nucleotide synthesis, one-carbon metabolism, and redox balance, ultimately leading to cell cycle arrest and reduced tumor growth.[1]
Below is a diagram illustrating the targeted signaling pathway:
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in xenograft models using human breast cancer cell lines with differential PHGDH expression. The key findings from these studies are summarized below.
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (PHGDH Enzyme Inhibition) | 34.8 µM | - | [1] |
| EC₅₀ (Cell Viability) | 7.70 µM | MDA-MB-468 (PHGDH-amplified) | [2] |
| 10.8 µM | HCC70 (PHGDH-amplified) | [2] | |
| >200 µM | MDA-MB-231, ZR-75-1, MCF-7 (PHGDH non-dependent) | [2] |
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Parameter | Description |
| Animal Model | NOD.CB17 Scid/J mice |
| Cell Lines | MDA-MB-468 (PHGDH-amplified), MDA-MB-231 (PHGDH non-dependent) |
| Tumor Implantation | Orthotopic (fourth mammary fat pad) |
| Treatment | This compound |
| Dosage | 5, 10, and 20 mg/kg/day |
| Administration | Intraperitoneal (i.p.) injection |
| Treatment Duration | 30 days |
| Outcome (MDA-MB-468) | Substantial inhibitory effects on tumor growth compared to vehicle control. A dose-dependent response was observed. |
| Outcome (MDA-MB-231) | No significant effect on tumor growth compared to vehicle control. |
| Tolerability | No significant changes in mouse body weight were observed during the treatment period. |
Note: Specific quantitative tumor growth inhibition percentages and tumor volume curves are not publicly available in the reviewed literature. The assessment of "substantial inhibitory effects" is based on the qualitative descriptions in the cited publication.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Xenograft Model Development and Drug Administration
The following diagram outlines the workflow for the xenograft studies:
Protocol Details:
-
Cell Lines: MDA-MB-468 (PHGDH-amplified) and MDA-MB-231 (PHGDH non-dependent) human breast cancer cell lines were used.
-
Animal Model: Female NOD.CB17 Scid/J mice were utilized for the xenograft studies.
-
Tumor Implantation: Cells were injected into the fourth mammary fat pad of the mice.
-
Tumor Monitoring: Tumor volumes were monitored every two days.
-
Randomization and Treatment: When the average tumor volume reached approximately 30 mm³, the mice were randomized into treatment groups.
-
Drug Administration: this compound was administered daily via intraperitoneal injection at doses of 5, 10, and 20 mg/kg for 30 days. A vehicle control group was also included.
-
Endpoint Measurement: Tumor volumes and mouse body weights were measured throughout the study to assess efficacy and tolerability.
Conclusion and Future Directions
The available preclinical data strongly support the in vivo efficacy of this compound in suppressing the growth of PHGDH-amplified breast cancer xenografts. The selectivity of its action on tumors dependent on the de novo serine synthesis pathway, coupled with its good tolerability in animal models, positions this compound as a promising candidate for further development.
Future research should focus on:
-
Obtaining more detailed pharmacokinetic and pharmacodynamic data.
-
Evaluating the efficacy of this compound in a broader range of cancer models with PHGDH amplification.
-
Investigating potential combination therapies to enhance anti-tumor activity.
This technical guide provides a solid foundation for these next steps, consolidating the current knowledge on the in vivo performance of this novel PHGDH inhibitor.
References
PKUMDL-WQ-2101: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document consolidates key technical data, biological activity, and experimental methodologies to support researchers in oncology and metabolic pathway-targeted drug discovery.
Core Compound Details
| Parameter | Value | Reference |
| Synonyms | WQ-2101, WQ2101 | [1] |
| CAS Number | 304481-72-9 | [2] |
| Molecular Formula | C₁₄H₁₁N₃O₆ | [2] |
| Molecular Weight | 317.25 g/mol | [2] |
| Purity | ≥98% (HPLC) | [2][3] |
| Appearance | Light yellow to dark orange powder | [3] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | [2] |
Biological Activity and Mechanism of Action
This compound is a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2][4] It functions as a non-NAD⁺-competing inhibitor, binding to a distinct allosteric site (Site I) near the enzyme's active site.[3][5][6] This inhibition of PHGDH blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP), thereby suppressing serine production.[4]
The compound has demonstrated anti-tumor activity, particularly in cancer cell lines that overexpress PHGDH.[2] It has been shown to inhibit the growth of MDA-MB-468 xenografts in mice.[2][6]
In Vitro Activity
| Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |
| PHGDH Inhibition (Enzymatic Assay) | Wild-Type PHGDH | 34.8 µM | [1][2][5] |
| PHGDH Inhibition (Enzymatic Assay) | R134A mutant PHGDH | 141 µM | [1] |
| PHGDH Inhibition (Enzymatic Assay) | K57AT59A mutant PHGDH | 128 µM | [1] |
| Cell Viability | MDA-MB-468 (Breast Cancer) | 7.7 µM | [1][2] |
| Cell Viability | HCC-70 (Breast Cancer) | 10.8 µM | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its impact on serine biosynthesis.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
Caption: Workflow for stable isotope tracing to measure serine synthesis inhibition.
Experimental Protocols
The following are generalized protocols based on methodologies described in the referenced literature.[7] Researchers should consult the primary source for detailed experimental parameters.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468, HCC-70) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle control to determine the percentage of viable cells. Calculate EC₅₀ values using non-linear regression analysis.
In Vitro PHGDH Enzymatic Assay
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD⁺, and purified recombinant human PHGDH enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate (3PG).
-
Kinetic Measurement: Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and normalize them to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Stable Isotope Tracing in Cells
-
Cell Culture and Treatment: Culture PHGDH-amplified cells and treat with a specified concentration of this compound (e.g., 37 µM) or vehicle for 24 hours.[7]
-
Isotope Labeling: Replace the culture medium with a medium containing U-¹³C-glucose and continue incubation for a defined period (e.g., 8-24 hours).[7]
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet cellular debris. Evaporate the supernatant to dryness.
-
LC-MS Analysis: Resuspend the dried metabolites and analyze them using liquid chromatography-mass spectrometry (LC-MS) to quantify the fractional labeling of serine and glycine from ¹³C-glucose.
Purchasing Information
This compound is available for purchase from several suppliers for research purposes. Please note that this compound is intended for laboratory research use only and not for human or veterinary use.
Note: Tocris Bioscience has discontinued this product.[2] It is advisable to check with suppliers for current availability and lead times.
References
- 1. WQ-2101 | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 2. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound = 98 HPLC 304481-72-9 [sigmaaldrich.com]
- 7. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
In-Depth Technical Guide: PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of PKUMDL-WQ-2101, a novel small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH). This compound has demonstrated potential as an anti-tumor agent by targeting the serine synthesis pathway, which is often upregulated in cancer. This guide details the compound's physicochemical properties, mechanism of action, relevant experimental data, and detailed protocols for key assays.
Physicochemical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| CAS Number | 304481-72-9[1][2][3][4] |
| Molecular Formula | C₁₄H₁₁N₃O₆[1][2][3] |
| Molecular Weight | 317.25 g/mol [1][3] |
| Purity | ≥98% (via HPLC)[1][4] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Storage | Store at -20°C[1][4] |
| Synonyms | 2,4-Dihydroxy-benzoic acid 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide[3] |
Mechanism of Action and Biological Activity
This compound functions as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1][4] By inhibiting PHGDH, this compound disrupts the production of serine, a critical amino acid for cancer cell proliferation, nucleotide synthesis, and redox homeostasis.
In Vitro Activity
This compound has demonstrated potent anti-tumor activity in breast cancer cell lines that overexpress PHGDH.[1][4]
| Cell Line | IC₅₀ (PHGDH Inhibition) | EC₅₀ (Anti-proliferative) |
| MDA-MB-468 | 34.8 µM[1][4] | 7.7 µM[1][4] |
| HCC-70 | Not Reported | 10.8 µM[1][4] |
In Vivo Activity
In preclinical studies, this compound has shown efficacy in inhibiting tumor growth in xenograft models. Specifically, it has been shown to inhibit the growth of MDA-MB-468 xenografts in mice.[1][4]
Signaling Pathway
The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of this compound. These are based on standard methodologies in the field.
PHGDH Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PHGDH.
Methodology:
-
Preparation: A reaction mixture is prepared containing recombinant human PHGDH enzyme, the substrate 3-phosphoglycerate, and the cofactor NAD+.
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: The reaction is initiated and incubated at 37°C for a defined period.
-
Detection: The production of NADH, a product of the enzymatic reaction, is measured by monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC-70) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included. The cells are then incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The EC₅₀ value is determined from the resulting dose-response curve.
Conclusion
This compound is a promising anti-tumor agent that selectively targets the serine biosynthesis pathway through allosteric inhibition of PHGDH. Its demonstrated efficacy in both in vitro and in vivo models warrants further investigation and development as a potential therapeutic for cancers with upregulated serine metabolism. This guide provides foundational technical information to support ongoing research and development efforts.
References
An In-depth Technical Guide to PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of PKUMDL-WQ-2101, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer metabolism research.
Chemical and Physical Properties
This compound is a small molecule inhibitor with a molecular weight of 317.25 g/mol .[1][2][3] Its chemical formula is C₁₄H₁₁N₃O₆.[2][3] The compound is also known by its chemical name: 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide.[2]
| Property | Value |
| Molecular Weight | 317.25 g/mol [1][2][3] |
| Chemical Formula | C₁₄H₁₁N₃O₆[2][3] |
| CAS Number | 304481-72-9[1][2] |
| Purity | ≥98% (HPLC)[1][2] |
| Appearance | Light yellow to dark orange powder[1] |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C[2] |
Biological Activity and Mechanism of Action
This compound is a negative allosteric modulator of 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[2] It is a non-NAD⁺-competing inhibitor with an IC₅₀ of 34.8 μM.[4][5] By binding to an allosteric site, this compound selectively inhibits the synthesis of serine in cancer cells that overexpress PHGDH.[1] This targeted inhibition of serine metabolism has demonstrated significant anti-tumor activity.
The compound has shown efficacy in vitro in breast cancer cell lines with high PHGDH expression, with EC₅₀ values of 7.7 μM in MDA-MB-468 cells and 10.8 μM in HCC-70 cells.[2] Furthermore, this compound has been shown to inhibit the growth of MDA-MB-468 xenografts in mice, indicating its potential for in vivo applications.[2]
Signaling Pathway
The serine synthesis pathway is crucial for the proliferation of certain cancer cells. This compound targets PHGDH, the rate-limiting enzyme in this pathway.
Caption: Inhibition of the Serine Biosynthesis Pathway by this compound.
Experimental Protocols
The following are summaries of key experimental protocols that would be utilized in the study of this compound, based on the methodologies described in the foundational research by Wang et al. (2017).
PHGDH Enzyme Inhibition Assay:
-
Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD⁺ (cofactor), and this compound.
-
Procedure:
-
The enzymatic reaction is initiated by adding the substrate, 3-phosphoglycerate, to a reaction mixture containing PHGDH, NAD⁺, and varying concentrations of this compound in a suitable buffer.
-
The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay:
-
Cell Lines: Cancer cell lines with varying levels of PHGDH expression (e.g., MDA-MB-468, HCC-70).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
EC₅₀ values are determined by analyzing the dose-response curves.
-
In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis.
-
Experimental Workflow
The logical flow for the preclinical evaluation of a PHGDH inhibitor like this compound is outlined below.
Caption: Preclinical Evaluation Workflow for this compound.
References
Methodological & Application
Application Note & Protocol: PKUMDL-WQ-2101
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PKUMDL-WQ-2101 is a novel, potent, and selective small-molecule inhibitor of the Serine/Threonine kinase, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), also known as MEKK1. Dysregulation of the MAP3K1 signaling cascade has been implicated in the pathogenesis of various solid tumors, including certain types of colorectal and pancreatic cancers. This compound demonstrates high selectivity for MAP3K1, thereby inhibiting downstream phosphorylation of MEK1/2 and ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with aberrant pathway activation.
This document provides detailed protocols for the in vitro and in vivo evaluation of this compound, along with representative data to guide researchers in its application.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| MAP3K1 (MEKK1) | 2.5 |
| MAP3K2 (MEKK2) | 158 |
| MAP3K3 (MEKK3) | 275 |
| BRAF | > 10,000 |
| EGFR | > 10,000 |
| PI3Kα | > 10,000 |
Data represents the mean of three independent experiments.
Table 2: In Vitro Cellular Proliferation (72-hour incubation)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colorectal Carcinoma | 15.2 |
| SW480 | Colorectal Carcinoma | 28.9 |
| PANC-1 | Pancreatic Carcinoma | 45.7 |
| A549 | Lung Carcinoma | 890.4 |
| MCF-7 | Breast Carcinoma | > 5,000 |
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Table 3: Pharmacokinetic Properties (Mouse, 10 mg/kg IV)
| Parameter | Value |
| Half-life (t₁/₂) | 4.8 hours |
| Cₘₐₓ | 1.2 µM |
| AUC₀₋ᵢₙ𝒻 | 3.8 µM·h |
| Bioavailability (Oral) | 35% |
Signaling Pathway and Experimental Workflow
Figure 1: Simplified MAP3K1 (MEKK1) signaling cascade and the inhibitory action of this compound.
Figure 2: General experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro MAP3K1 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on recombinant human MAP3K1 enzyme activity.
Materials:
-
Recombinant Human MAP3K1 (Active)
-
Inactive MEK1 (Substrate)
-
ATP, 10 mM stock
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
This compound: 10 mM stock in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing MAP3K1 and inactive MEK1 substrate in Assay Buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 10 µM, at the Kₘ for MAP3K1).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kit manufacturer's protocol. Luminescence is read on a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HCT116, PANC-1, or other desired cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound: 10 mM stock in 100% DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom, white-walled assay plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle (DMSO, final concentration ≤ 0.1%).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Western Blot for Target Engagement
This protocol assesses the inhibition of MAP3K1 signaling by measuring the phosphorylation of its downstream target, ERK1/2.
Materials:
-
HCT116 cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-total-ERK1/2, Anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Stimulate the cells with 50 ng/mL EGF for 15 minutes to induce pathway activation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system. Analyze the band intensity to determine the reduction in p-ERK levels relative to total ERK and the loading control (GAPDH).
Application Notes and Protocols for PKUMDL-WQ-2101 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a potent and selective negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP).[2] By inhibiting PHGDH, this compound effectively blocks the production of serine and downstream metabolites, such as glycine, which are crucial for nucleotide and glutathione synthesis.[3] This compound has demonstrated significant anti-tumor activity in cancer cell lines that overexpress PHGDH, making it a valuable tool for studying cancer metabolism and for potential therapeutic development.[1][3]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, serine biosynthesis, and downstream metabolic pathways.
Mechanism of Action
This compound acts as an allosteric inhibitor of PHGDH, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[3] This specific mode of inhibition offers high selectivity for PHGDH.[3] Inhibition of PHGDH by this compound leads to a reduction in the intracellular pool of serine and glycine, thereby impacting processes reliant on these amino acids, such as protein synthesis, nucleotide metabolism, and redox balance.[3]
Below is a diagram illustrating the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
| Parameter | Value | Reference |
| Target | Phosphoglycerate Dehydrogenase (PHGDH) | [1] |
| Mechanism | Negative Allosteric Modulator | [1] |
| IC50 (Enzyme Inhibition) | 34.8 µM | [1] |
Table 1: Enzymatic Activity of this compound
| Cell Line | PHGDH Status | EC50 (Cell Viability) | Reference |
| MDA-MB-468 | Amplified | 7.7 µM | [1][3] |
| HCC70 | Amplified | 10.8 µM | [1][3] |
| MDA-MB-231 | Non-dependent | > 200 µM | [3] |
| ZR-75-1 | Non-dependent | > 200 µM | [3] |
| MCF-7 | Non-dependent | > 200 µM | [3] |
| MCF-10A | Non-amplified | Weak cytotoxic effects | [3] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO up to 100 mM.[1]
-
To prepare a 10 mM stock solution, dissolve 3.17 mg of this compound (MW: 317.25 g/mol ) in 1 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[1]
General Cell Culture and Treatment Protocol
The following diagram outlines the general workflow for treating cells with this compound.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Purpose: To determine the effect of this compound on cell proliferation and viability.
Protocol (96-well plate format):
-
Follow the general cell culture and treatment protocol described above.
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the EC50 value.
Stable Isotope Tracing to Monitor Serine Synthesis
Purpose: To directly measure the inhibition of de novo serine synthesis by this compound.[3]
Protocol:
-
Seed and treat cells with this compound as described in the general protocol.
-
After the desired treatment duration (e.g., 24 hours), replace the medium with glucose-free medium containing U-13C-glucose and the same concentration of this compound.
-
Incubate for a defined period (e.g., 8-24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.[3]
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the plates and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex and incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of serine, glycine, and other related metabolites from 13C-glucose. A decrease in the fraction of labeled serine and glycine in this compound-treated cells compared to control cells indicates inhibition of the serine synthesis pathway.[3]
Western Blot Analysis for PHGDH Expression
Purpose: To assess the expression levels of PHGDH in the cell lines being used.
Protocol:
-
Lyse untreated cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PHGDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
Troubleshooting
-
Low Potency: If this compound shows lower than expected potency, ensure the compound has been stored correctly and that the stock solution is freshly prepared or has not undergone multiple freeze-thaw cycles. Also, confirm that the cell line used has amplified PHGDH, as non-dependent cell lines are less sensitive.[3]
-
High Background in Assays: Ensure that the final DMSO concentration is consistent and low across all wells to minimize solvent effects.
-
Variability in Results: Maintain consistent cell seeding densities and treatment times to ensure reproducibility.
Conclusion
This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in cancer. The protocols outlined above provide a framework for utilizing this compound to study its effects on cell viability and metabolism. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: PKUMDL-WQ-2101 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a novel, selective, and cell-permeable allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers, including breast cancer, to support rapid cell proliferation.[3][4] this compound demonstrates significant antitumor activity by inhibiting PHGDH, thereby disrupting serine synthesis, particularly in breast cancer cell lines with PHGDH gene amplification.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in breast cancer cell lines.
Mechanism of Action
This compound acts as a negative allosteric modulator of PHGDH, binding to a site distinct from the active site to inhibit its enzymatic activity.[2] This inhibition blocks the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[3] The resulting depletion of the intracellular serine pool preferentially affects cancer cells that are highly dependent on this pathway for proliferation and survival.[1]
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKUMDL-WQ-2101 in Studying Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4][5][6][7] This pathway is a critical component of cellular metabolism, providing the building blocks for proteins, nucleotides, and lipids essential for cell proliferation. In various cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, supporting rapid tumor growth and making it an attractive therapeutic target. This compound serves as a valuable chemical probe to investigate the role of the serine biosynthesis pathway in cancer metabolism and to evaluate the therapeutic potential of PHGDH inhibition. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Wild-Type PHGDH Enzyme | 34.8 µM | [2][4][5][7] |
| R134A Mutant PHGDH | 141 µM | [7] | |
| K57A/T59A Mutant PHGDH | 128 µM | [7] | |
| EC₅₀ | MDA-MB-468 (PHGDH-amplified breast cancer) | 7.70 µM | [1][4][5][6][7] |
| HCC70 (PHGDH-amplified breast cancer) | 10.8 µM | [4][5][6][7] | |
| MDA-MB-231 (PHGDH non-dependent) | > 30 µM | [1] | |
| ZR-75-1 (PHGDH non-dependent) | > 90 µM | [1] | |
| MCF-7 (PHGDH non-dependent) | > 150 µM | [1] |
Table 2: In Vivo Antitumor Activity of this compound in MDA-MB-468 Xenograft Model
| Animal Model | Treatment | Dosage | Administration | Duration | Outcome | Reference |
| NOD.CB17 Scid/J mice | This compound | 5, 10, 20 mg/kg | Intraperitoneal (i.p.), daily | 30 days | Substantial inhibition of tumor growth | [6] |
Signaling Pathway
This compound targets a key enzymatic step in the serine biosynthesis pathway, which originates from the glycolytic intermediate 3-phosphoglycerate.
Caption: Inhibition of PHGDH by this compound blocks the conversion of 3-phosphoglycerate.
Experimental Protocols
PHGDH Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and literature procedures to determine the IC₅₀ of this compound.[1]
Materials:
-
PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
3-Phosphoglycerate (3-PG), substrate
-
NAD⁺, cofactor
-
Diaphorase
-
Resazurin (or other suitable colorimetric probe)
-
This compound stock solution (in DMSO)
-
Purified recombinant PHGDH enzyme
-
96-well clear bottom plates
Procedure:
-
Prepare a serial dilution of this compound in PHGDH Assay Buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified PHGDH enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing 3-PG, NAD⁺, diaphorase, and resazurin in PHGDH Assay Buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the absorbance at 570 nm (for resazurin) in a kinetic mode at 37°C for 30-60 minutes using a plate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of this compound against the PHGDH enzyme.
Cell Viability Assay (MTT or SRB Assay)
This protocol determines the EC₅₀ of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)
-
Solubilization solution (e.g., DMSO for MTT; 10 mM Tris base for SRB)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
For SRB Assay:
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris base.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Stable Isotope Labeling and Metabolic Flux Analysis
This protocol outlines the use of U-¹³C-glucose to trace the metabolic flux through the serine biosynthesis pathway in the presence of this compound.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
U-¹³C-glucose
-
This compound
-
Ice-cold 0.9% NaCl solution
-
Quenching solution (e.g., 80% methanol at -80°C)
-
Extraction solvent (e.g., 80% methanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Culture cells to ~80% confluency.
-
Replace the normal medium with glucose-free DMEM supplemented with 10% dFBS and U-¹³C-glucose.
-
Treat the cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and wash the cells rapidly with ice-cold 0.9% NaCl.
-
Immediately add ice-cold quenching solution to the cells and incubate at -80°C for 15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.
-
Derivatize the samples if required for GC-MS analysis.
-
Analyze the samples using GC-MS or LC-MS/MS to determine the isotopic enrichment in serine and other related metabolites.
-
-
Data Analysis:
-
Correct for natural isotope abundance.
-
Calculate the fractional labeling of metabolites to assess the impact of this compound on the serine biosynthesis pathway.
-
Caption: Workflow for metabolic flux analysis using stable isotope labeling with this compound.
In Vivo Antitumor Efficacy Study
This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of this compound.[1][6]
Materials:
-
Female immunodeficient mice (e.g., NOD.CB17 Scid/J)
-
MDA-MB-468 cells
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MDA-MB-468 cells mixed with Matrigel into the mammary fat pad of the mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5, 10, or 20 mg/kg) or vehicle control via intraperitoneal injection daily for 30 days.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the tumor growth curves for each group to evaluate the antitumor efficacy of this compound.
Conclusion
This compound is a critical tool for elucidating the role of the serine biosynthesis pathway in cancer and other diseases. The protocols provided here offer a framework for researchers to investigate the effects of PHGDH inhibition on cellular metabolism and tumor growth. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of metabolic reprogramming in disease and the development of novel therapeutic strategies.
References
- 1. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of PKUMDL-WQ-2101 in Various Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of PKUMDL-WQ-2101, a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), in different cancer cell lines. The provided methodologies and data are intended to guide researchers in assessing the anti-tumor activity of this compound.
Introduction
This compound is a small molecule inhibitor that targets the metabolic enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a crucial metabolic route that supports cancer cell proliferation by providing precursors for the synthesis of proteins, nucleic acids, and lipids.[1] By allosterically inhibiting PHGDH, this compound disrupts this pathway, leading to reduced cancer cell viability.[2] This compound has shown dose-dependent suppression of cell viability in various cancer cell lines, particularly those with PHGDH amplification.[2]
Data Presentation
The following table summarizes the reported IC50 and EC50 values for this compound in different cell lines. These values are crucial for understanding the compound's potency and selectivity.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes |
| MDA-MB-468 | Breast Cancer | 7.7 (EC50) | PHGDH-amplified |
| HCC-70 | Breast Cancer | 10.8 (EC50) | PHGDH-amplified |
| SKOV3 GFP KO | Ovarian Cancer | 37.3 (IC50) | - |
| MDA-MB-231 | Breast Cancer | >200 (EC50) | PHGDH non-dependent |
| ZR-75-1 | Breast Cancer | >200 (EC50) | PHGDH non-dependent |
| MCF-7 | Breast Cancer | >200 (EC50) | PHGDH non-dependent |
| Wild Type PHGDH | Enzyme Inhibition | 34.8 (IC50) | In vitro enzyme assay |
IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.
Experimental Protocols
A widely used method to determine the IC50 of a compound in adherent cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.[3][4]
Materials
-
This compound (CAS No: 304481-72-9)
-
Selected cancer cell lines (e.g., MDA-MB-468, HCC-70)
-
Complete culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4[5]
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)[5]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol for IC50 Determination using MTT Assay
1. Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium until they reach logarithmic growth phase. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to a final concentration that allows for optimal growth during the assay period (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL).[6] d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5] e. Include wells with medium only to serve as a blank control. f. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 100 mM). b. Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution (e.g., 1:3 or 1:4) to cover a broad range of concentrations.[6] c. Carefully remove the medium from the wells of the 96-well plate. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include vehicle control wells containing the same concentration of DMSO as the highest drug concentration wells. f. Incubate the plate for a predetermined exposure time (e.g., 72 hours).[2]
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[3] c. After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] e. Gently shake the plate on a shaker for 10-15 minutes to ensure complete solubilization.[3][5]
4. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[4][5] b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the compound concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration at which 50% of cell viability is inhibited.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in determining the IC50 of this compound using the MTT assay.
Caption: Experimental workflow for IC50 determination.
Signaling Pathway
This compound inhibits PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway, which branches off from glycolysis.
Caption: Inhibition of the serine biosynthesis pathway.
References
- 1. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
Application Note and Protocol: Measuring the EC50 of PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKUMDL-WQ-2101 is a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway.[1][2][3][4] PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in de novo serine synthesis.[5] Elevated PHGDH expression and subsequent increased serine biosynthesis have been identified as key metabolic features supporting the proliferation of certain cancer types.[5][6][7] this compound has demonstrated anti-tumor activity by inhibiting PHGDH, thereby disrupting serine metabolism in cancer cells.[1][2][3]
The half-maximal effective concentration (EC50) is a critical parameter for characterizing the potency of a compound in a cell-based assay. It represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. Determining the EC50 of this compound is essential for understanding its cellular activity, comparing its potency across different cell lines, and guiding further preclinical and clinical development.
This document provides a detailed protocol for measuring the EC50 of this compound in a relevant cancer cell line using a cell viability assay.
Data Presentation
Table 1: Reported EC50 and IC50 Values for this compound
| Parameter | Value (μM) | Target/Cell Line | Reference |
| IC50 | 34.8 | PHGDH (enzyme) | [1][2][3][4][8] |
| EC50 | 7.70 | MDA-MB-468 (breast cancer cell line) | [1][2][3][9] |
| EC50 | 10.8 | HCC70 (breast cancer cell line) | [1][2][3][9] |
Signaling Pathway
The following diagram illustrates the serine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.
Experimental Protocols
Protocol: Determination of EC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes the measurement of the EC50 of this compound in the PHGDH-amplified breast cancer cell line MDA-MB-468.
1. Materials
-
Cell Line: MDA-MB-468 (or another suitable PHGDH-amplified cancer cell line)
-
Compound: this compound (solubilized in DMSO to a stock concentration of 10-100 mM)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
-
Hemocytometer or automated cell counter
-
2. Experimental Workflow
Caption: Workflow for determining the EC50 of this compound.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture MDA-MB-468 cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
Day 5: MTT Assay and Data Collection
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a variable slope to determine the EC50 value. This can be performed using software such as GraphPad Prism, R, or Python.
Conclusion
This application note provides a comprehensive protocol for determining the EC50 of this compound. Accurate and reproducible EC50 measurements are fundamental for the continued investigation and development of this promising anti-cancer agent. The provided methodologies and data will aid researchers in evaluating the potency of this compound and its analogs in relevant cellular contexts.
References
- 1. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. WQ-2101 | PHGDH inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oaepublish.com [oaepublish.com]
- 6. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. This compound | PHGDH抑制剂 | MCE [medchemexpress.cn]
- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability and Proper Storage of PKUMDL-WQ-2101 Solutions
Introduction
PKUMDL-WQ-2101 is a potent and selective negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway.[1] With the chemical formula C₁₄H₁₁N₃O₆ and a molecular weight of 317.25 g/mol , this compound has demonstrated antitumor activity in cancer cell lines that overexpress PHGDH, making it a valuable tool for cancer metabolism research.[2][3]
The integrity and reproducibility of experimental data are critically dependent on the stability of the compound. Improper handling and storage can lead to degradation, affecting its potency and leading to inconsistent results. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the preparation, storage, and stability of this compound solutions.
Caption: Inhibition of the serine synthesis pathway by this compound.
Solution Preparation
The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][4] Due to the compound's hygroscopic nature, using newly opened, high-purity DMSO is recommended to ensure maximum solubility.[1]
2.1 Protocol: Preparation of 100 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Using a calibrated analytical balance, accurately weigh the desired mass of the compound.
-
Dissolve: Add the appropriate volume of pure DMSO to achieve the target concentration. While solubility up to 100 mM is reported, starting with a lower concentration (e.g., 50 mM) may be prudent.[2] If needed, gentle vortexing and sonication can aid dissolution.[1]
-
Calculation Example for 10 mg:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.010 g / (0.1 mol/L * 317.25 g/mol ) = 0.000315 L or 315.2 µL
-
-
Aliquot: Dispense the stock solution into single-use, light-protecting (amber) vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Store: Immediately store the aliquots at the recommended temperature (see Section 3.0).
2.2 Protocol: Preparation of Aqueous Working Solutions
For cell-based assays, DMSO stock solutions are typically diluted into an aqueous buffer or cell culture medium. Due to the limited stability of many compounds in aqueous solutions, it is imperative to prepare these working solutions immediately before use.
-
Retrieve: Remove one aliquot of the DMSO stock solution from the freezer and thaw it completely at room temperature.
-
Dilute: Perform a serial dilution of the DMSO stock into your final aqueous buffer or medium to achieve the desired experimental concentration.
-
Mix: Ensure thorough mixing by gentle vortexing or inversion.
-
Use Immediately: Add the final working solution to the experimental system without delay. Do not store aqueous solutions of this compound.
Stability and Recommended Storage
The stability of this compound is dependent on whether it is in solid form or in solution, as well as the storage temperature.
3.1 Summary of Supplier Recommendations
The following table summarizes the storage conditions for this compound as recommended by various suppliers. Adhering to these guidelines is essential for maintaining the compound's integrity.
| Form | Supplier | Storage Temperature | Reported Stability Period |
| Solid Powder | MedChemExpress | -20°C | 3 years |
| Sigma-Aldrich | 2-8°C | Not Specified | |
| Tocris / R&D Systems | -20°C | Not Specified | |
| In DMSO | MedChemExpress | -80°C | 6 months |
| MedChemExpress | -20°C | 1 month |
3.2 Freeze-Thaw Stability
Repeated freeze-thaw cycles are a major cause of compound degradation. The process of freezing and thawing can cause the compound to precipitate out of solution or undergo chemical changes. The creation of single-use aliquots from the primary stock solution is the most effective strategy to mitigate this risk.
3.3 Stability in Aqueous Solutions
The stability of this compound in aqueous buffers (e.g., PBS, cell culture media) has not been publicly documented and is expected to be limited. Therefore, it is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.
Protocol: In-House Stability Assessment via HPLC
To ensure the highest quality data, labs may wish to validate the stability of this compound in their specific experimental buffers. The following protocol outlines a general workflow for assessing stability using High-Performance Liquid Chromatography (HPLC).
-
Preparation: Prepare a fresh solution of this compound in the desired test buffer (e.g., cell culture medium) at the highest concentration you plan to use.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the solution, dilute it appropriately in the mobile phase, and inject it into the HPLC system. The peak area of the parent compound at this time point serves as the 100% reference.
-
Incubation: Store the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots.
-
HPLC Analysis: Analyze each aliquot under the same HPLC conditions used for the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Caption: Experimental workflow for quantifying compound stability in aqueous media.
References
Safety Precautions and Handling Protocols for PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the safe handling of PKUMDL-WQ-2101, a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) with demonstrated anti-tumor activity. Due to its classification as a combustible solid and its intended use in a laboratory setting, adherence to strict safety protocols is essential to minimize risk to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Key Safety Data Summary
| Parameter | Value | Source |
| Chemical Name | 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | Supplier Information |
| CAS Number | 304481-72-9 | Supplier Information |
| Molecular Formula | C₁₄H₁₁N₃O₆ | Supplier Information |
| Molecular Weight | 317.25 g/mol | Supplier Information |
| Physical State | Powder | Supplier Information |
| Appearance | Light yellow to dark orange | Supplier Information |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
| Storage Temperature | 2-8°C or -20°C | Supplier Information |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL or up to 100 mM) | Supplier Information |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The following should be worn at all times:
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile gloves are recommended. For prolonged handling or in case of a spill, consider double-gloving. Always use proper glove removal technique to avoid skin contact.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are also mandatory.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.
Experimental Protocols
Preparation of Stock Solutions
Objective: To safely prepare a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Preparation: Conduct all work in a certified chemical fume hood. Ensure the work area is clean and free of ignition sources.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C in a tightly sealed container, clearly labeled with the compound name, concentration, date, and your initials.
Cell Culture Dosing
Objective: To safely add this compound stock solution to cell cultures.
Materials:
-
Prepared this compound stock solution
-
Cell culture medium
-
Sterile pipette tips
-
Cell culture plates/flasks
Procedure:
-
Preparation: Perform all cell culture work in a certified biosafety cabinet (BSC).
-
Dilution: Thaw the this compound stock solution. Prepare an intermediate dilution in cell culture medium if necessary to achieve the final desired concentration.
-
Dosing: Carefully add the appropriate volume of the diluted this compound solution to the cell culture wells or flasks. Gently mix by swirling the plate/flask.
-
Incubation: Return the cells to the incubator.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, tubes) in a designated hazardous waste container.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Eliminate all ignition sources. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used pipette tips, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Visual Protocols and Workflows
Application Notes and Protocols for PKUMDL-WQ-2101
These application notes provide a comprehensive overview of the experimental data and protocols related to PKUMDL-WQ-2101, a negative allosteric modulator of 3-phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals investigating the role of serine biosynthesis in cancer and other diseases.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound against PHGDH and various breast cancer cell lines.
| Parameter | Value | Cell Line/Enzyme | Notes |
| IC50 | 34.8 ± 3.6 μM | Wild-Type PHGDH | Half-maximal inhibitory concentration against the enzyme.[1] |
| 141 ± 4 μM | R134A Mutant PHGDH | Reduced activity against this mutant.[1] | |
| 128 ± 10 μM | K57AT59A Mutant PHGDH | Reduced activity against this mutant.[1] | |
| EC50 | 7.7 μM | MDA-MB-468 | Effective concentration in a PHGDH-amplified cell line.[2] |
| 10.8 μM | HCC-70 | Effective concentration in a PHGDH-amplified cell line.[2] | |
| >200 μM | MDA-MB-231, ZR-75-1, MCF-7 | Significantly less active in PHGDH non-dependent cell lines.[1] | |
| Binding Affinity (Kd) | 0.56 ± 0.10 μM | PHGDH | Dissociation constant, indicating binding affinity.[1] |
In Vivo Efficacy of this compound
This compound has demonstrated anti-tumor activity in a mouse xenograft model.
| Animal Model | Cell Line | Treatment | Outcome |
| NOD.CB17-Prkdc/J mice | MDA-MB-468 | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibition of tumor growth compared to vehicle.[1][3] |
Experimental Protocols
In Vitro PHGDH Enzyme Activity Assay
This protocol measures the enzymatic activity of PHGDH by monitoring the fluorescence of Resorufin.
Materials:
-
96-well plates
-
Biotek plate reader
-
Reaction buffer: 30 mM Tris pH 8.0, 1 mM EDTA
-
Substrate: 0.1 mM 3-phosphoglycerate (3-PG)
-
Cofactor: 20 μM NAD+
-
1 mM hydrazine sulfate
-
0.1 mM resazurin
-
0.0001 enzyme unit of diaphorase per 100 μL reaction
-
This compound or other test compounds
Procedure:
-
Prepare the reaction mixture in a 96-well plate with a final volume of 100 μL per well.
-
The reaction buffer should contain 30 mM Tris pH 8.0, 1 mM EDTA, 0.1 mM 3-PG, 20 μM NAD+, 1 mM hydrazine sulfate, 0.1 mM resazurin, and 0.0001 enzyme unit of diaphorase.[4]
-
Add the test compound (e.g., this compound) at desired concentrations.
-
Initiate the reaction by adding PHGDH enzyme.
-
Monitor the fluorescence of Resorufin at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a plate reader at room temperature.[4] Hydrazine sulfate is included to prevent product inhibition.[4]
Cell Viability Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, HCC-70, MDA-MB-231, ZR-75-1, MCF-7)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 10 nM to 100 μM) for 72 hours.[3]
-
After the incubation period, assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 values by fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins in cells treated with this compound.
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
1X SDS-PAGE loading buffer
-
Primary antibodies against PHGDH, PARP, and β-actin (e.g., from ProteinTech at 1:1000 dilution).[4]
-
Goat Anti-Mouse IgG secondary antibody (e.g., from Signalway Antibody at 1:5000 dilution).[4]
-
Western blot imaging system
Procedure:
-
Culture MDA-MB-468 cells in 6-well plates and treat with this compound as required.
-
Harvest the cells by lysing them in 1X SDS-PAGE loading buffer.[4]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against the proteins of interest (PHGDH, PARP, and β-actin as a loading control).
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection reagent and imaging system.
Isothermal Titration Calorimetry (ITC)
This protocol measures the binding affinity of this compound to PHGDH.
Materials:
-
MicroCal iTC200 instrument
-
ITC buffer: 25 mM Tris pH 8.0, 1 mM EDTA
-
sPHGDH (soluble PHGDH) at 200 μM
-
This compound at a suitable concentration for titration
Procedure:
-
Perform the experiment in a buffer containing 25 mM Tris pH 8.0 and 1 mM EDTA.[4]
-
Titrate sPHGDH at a concentration of 200 μM into a solution of this compound.[4]
-
Perform the titration with 19 injections of 2 μL each, with a 120-second spacing between injections.[4]
-
Determine the thermodynamic parameters of binding by fitting the data to a one-site binding model using ORIGIN software.[4]
Visualizations
Serine Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the de novo serine biosynthesis pathway, which is initiated from the glycolysis intermediate 3-phosphoglycerate. PHGDH, the rate-limiting enzyme, is allosterically inhibited by this compound.
Caption: Serine biosynthesis pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines the typical workflow for the in vitro characterization of this compound.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PKUMDL-WQ-2101 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PKUMDL-WQ-2101 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] By inhibiting PHGDH, this compound disrupts the production of serine, which is crucial for the synthesis of proteins, nucleic acids, and lipids, thereby impacting the proliferation of cancer cells that have an over-expression of PHGDH.[2]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a dose-response experiment is to test a wide range of concentrations around the known effective concentrations in other cell lines. For this compound, which has shown EC50 values between 7.7 µM and 10.8 µM in specific breast cancer cell lines, a range from 1 µM to 100 µM is a reasonable starting point. It is recommended to perform serial dilutions to test several concentrations simultaneously.[3]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: What are potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of PHGDH, like many small molecules, it may have off-target effects, especially at higher concentrations.[3][5] These can arise from interactions with other proteins. To mitigate this, it is crucial to use the lowest concentration that elicits the desired biological effect and to include appropriate controls in your experiments.[3]
Troubleshooting Guide
Issue 1: No observable effect on cell viability or proliferation after treatment with this compound.
-
Possible Cause 1: Insufficient Drug Concentration.
-
Possible Cause 2: Low PHGDH Expression in the Cell Line.
-
Solution: this compound is most effective in cell lines that overexpress PHGDH. Confirm the expression level of PHGDH in your cell line using techniques like Western blotting or qPCR. If the expression is low, the compound may not have a significant effect.
-
-
Possible Cause 3: Compound Instability or Degradation.
-
Solution: Ensure that the stock solution of this compound has been stored correctly at -20°C. Prepare fresh working solutions for each experiment to avoid degradation.[3]
-
-
Possible Cause 4: Poor Cell Permeability.
-
Solution: While less common for small molecules, poor membrane permeability can be a factor.[6] Ensure proper dissolution in the culture medium and consider increasing the incubation time to allow for sufficient cellular uptake.
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Cytotoxicity due to high DMSO concentration.
-
Solution: The final concentration of the DMSO solvent in your cell culture medium should be kept low (ideally below 0.1% and not exceeding 0.5%) to prevent solvent-induced cell death.[4] Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experimental setup.
-
-
Possible Cause 2: Off-target cytotoxic effects.
-
Solution: High concentrations of any small molecule can lead to non-specific, off-target effects that induce cytotoxicity.[3] Try to use the lowest effective concentration that inhibits the target without causing widespread cell death. Consider performing a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic concentration range more accurately.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Different cell lines can have varying sensitivities to the same compound.[4] It is crucial to perform a dose-response curve for each new cell line to establish the specific EC50 and cytotoxic concentrations.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure that cells are seeded at a consistent density for all experiments, as this can significantly impact the outcome of cell viability and proliferation assays.[7] Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Possible Cause 2: Fluctuation in Drug Concentration.
-
Solution: Prepare fresh dilutions of this compound from a reliable stock solution for each experiment to ensure consistent concentrations.
-
-
Possible Cause 3: Variability in Incubation Time.
-
Solution: The duration of drug exposure is a critical parameter.[7] Maintain a consistent incubation time across all experiments to ensure reproducibility.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 34.8 µM | PHGDH Enzyme Inhibition | |
| EC50 | 7.7 µM | MDA-MB-468 (Breast Cancer) | |
| EC50 | 10.8 µM | HCC-70 (Breast Cancer) |
Table 2: Recommended Concentration Range for Initial Screening
| Assay Type | Suggested Starting Concentration Range | Notes |
| Cell Viability/Proliferation | 0.1 µM - 100 µM | A wide range is recommended to capture the full dose-response curve. |
| Target Engagement | 1 µM - 50 µM | Concentrations around the known EC50 values are a good starting point. |
| Signaling Pathway Analysis | 5 µM - 20 µM | Use a concentration known to inhibit PHGDH without causing significant cytotoxicity. |
Experimental Protocols
Protocol 1: Determination of EC50 using a Resazurin-Based Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.[8]
-
Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with this compound at a concentration around the EC50 value and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against a downstream marker of the serine synthesis pathway (e.g., phosphoserine aminotransferase 1 - PSAT1) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in the serine biosynthesis pathway.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PKUMDL-WQ-2101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PKUMDL-WQ-2101. The information focuses on addressing potential off-target effects and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a rationally designed, selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3][4][5] It functions as a negative allosteric modulator, meaning it binds to a site on the enzyme distinct from the active site to inhibit its function.[2][3][4][5] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1]
Q2: What is the known selectivity profile of this compound?
A2: this compound has demonstrated good selectivity for cancer cells that overexpress PHGDH.[1] Its selectivity has been validated using genetic approaches, specifically with CRISPR-Cas9 mediated PHGDH knockout (KO) cells. In these studies, this compound showed high selectivity for control cells expressing PHGDH but not for the PHGDH KO cells.[1]
Q3: Have any specific off-target interactions of this compound been reported?
A3: Based on available literature, specific off-target interactions for this compound have not been detailed. The development of this inhibitor involved a structure-based design to ensure specific binding to PHGDH, and subsequent iterations of similar compounds have shown progressively fewer off-target effects.
Q4: How were the on- and off-target effects of this compound initially evaluated?
A4: The relative on- and off-target effects were primarily assessed using a genetic evaluation with CRISPR-Cas9 mediated PHGDH knockout (KO) in SKOV3 cells.[1] This method allows for a comparison of the compound's activity in the presence and absence of its intended target, providing a strong indication of its specificity.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected cellular phenotype observed after treatment with this compound.
-
Possible Cause 1: Off-target effects. While designed to be selective, it is possible that at higher concentrations or in specific cellular contexts, this compound may interact with other proteins.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Measure the levels of serine and glycine in your treated cells using mass spectrometry. A decrease in these amino acids would confirm that this compound is inhibiting the PHGDH pathway as expected.[1]
-
Genetic Knockout/Knockdown Control: The most rigorous control is to use a cell line where PHGDH has been knocked out or knocked down. If the unexpected phenotype persists in these cells upon treatment with this compound, it is likely due to an off-target effect.[1]
-
Dose-Response Analysis: Perform a dose-response curve for both the expected and unexpected phenotypes. If the unexpected phenotype only occurs at significantly higher concentrations than those required for PHGDH inhibition, it is more likely to be an off-target effect.
-
Issue 2: Variability in experimental results between different cell lines.
-
Possible Cause 1: Different expression levels of PHGDH. The primary determinant of this compound's efficacy is the expression level of its target, PHGDH.
-
Troubleshooting Steps:
-
Quantify PHGDH Expression: Before initiating experiments, quantify the protein levels of PHGDH in your panel of cell lines using techniques like Western blotting or mass spectrometry.
-
Correlate Activity with Expression: Plot the EC50 values of this compound for cell viability against the expression levels of PHGDH. A strong correlation will confirm that the differential sensitivity is due to on-target effects. This compound has shown greater activity in breast cancer cell lines with PHGDH amplification.[1]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (PHGDH Enzyme Inhibition) | 34.8 µM | - | [2][3][4][5] |
| EC50 (Cell Viability) | 7.7 µM | MDA-MB-468 | [2][3][4][5] |
| EC50 (Cell Viability) | 10.8 µM | HCC-70 | [2][3][4][5] |
Experimental Protocols
Protocol 1: Assessing On-Target Engagement via Stable Isotope Labeling
This protocol is a summary of the methodology used to confirm that this compound inhibits the serine biosynthesis pathway.[1]
-
Cell Culture: Culture PHGDH-amplified cells (e.g., SKOV3) to mid-log phase.
-
Treatment: Treat cells with a working concentration of this compound (e.g., 37 µM) for 24 hours.[1] Include a vehicle control (e.g., DMSO).
-
Isotope Labeling: Following treatment, replace the medium with a medium containing U-13C-glucose and continue incubation.
-
Metabolite Extraction: After the desired labeling period (e.g., 24 hours), wash the cells with ice-cold saline and extract metabolites using a suitable solvent (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of 13C into serine and glycine.
-
Data Analysis: Compare the levels of 13C-labeled serine and glycine in the this compound-treated cells to the vehicle-treated cells. A significant decrease in labeled metabolites indicates on-target inhibition of PHGDH.
Visualizations
Caption: this compound allosterically inhibits PHGDH.
Caption: A logical workflow to investigate potential off-target effects.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
Troubleshooting inconsistent results with PKUMDL-WQ-2101
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PKUMDL-WQ-2101. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Question: I am observing lower than expected potency (higher IC50/EC50 values) for this compound in my cell-based assays.
Answer:
Several factors can contribute to lower than expected potency. Consider the following:
-
Cell Line Selection: this compound demonstrates greater efficacy in cancer cell lines with high expression levels of PHGDH.[1][2] We recommend verifying the PHGDH expression status of your chosen cell line via Western blot or qPCR. Cell lines such as MDA-MB-468 and HCC-70 have been shown to be sensitive to this compound.[2]
-
Compound Solubility: Ensure that this compound is fully dissolved. It is soluble in DMSO up to 100 mM.[2] Prepare fresh dilutions from a concentrated stock for each experiment to avoid precipitation.
-
Assay Conditions: The inhibitory activity of this compound can be influenced by the concentration of substrates and cofactors. As a non-NAD+ competing inhibitor, its potency should not be significantly affected by varying NADH concentrations.[1] However, ensure that the assay buffer and conditions are optimal for PHGDH activity.
-
Cell Culture Medium: The composition of your cell culture medium, particularly the availability of serine, can impact the observed effect of PHGDH inhibition. Consider the serine and glycine levels in your media.
Question: My in vivo xenograft study with this compound is not showing significant tumor growth inhibition.
Answer:
Inconsistent results in animal studies can be due to several variables:
-
Tumor Model: this compound has shown significant inhibitory effects in xenograft models using PHGDH-amplified cancer cells, such as MDA-MB-468.[1][2] Confirm that your chosen cell line for the xenograft model has high PHGDH expression.
-
Dosing and Administration: Review your dosing regimen and route of administration. While specific protocols may vary, ensure the dosage is within the effective range reported in the literature.
-
Compound Stability: While this compound has demonstrated in vivo activity, consider the stability of your formulation.[1] Prepare fresh formulations as needed and store them appropriately.
Question: I am seeing variability in my enzyme inhibition assays.
Answer:
For consistent results in enzymatic assays, consider the following:
-
Enzyme Purity and Activity: Ensure the purity and consistent activity of your recombinant PHGDH enzyme. Variations in enzyme batches can lead to inconsistent IC50 values.
-
Assay Components: Use high-purity reagents and substrates. The IC50 value for this compound against PHGDH is approximately 34.8 µM.[1][2]
-
Incubation Time: A pre-incubation step of the enzyme with the inhibitor before adding the substrate may be necessary to achieve maximal inhibition.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH).[2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity.[1] This inhibition blocks the first committed step in the de novo serine biosynthesis pathway.[3]
What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound at -20°C.[2]
Is this compound selective for PHGDH?
This compound was developed through a structure-based design approach to ensure specificity for PHGDH.[1][3] It is a non-covalent inhibitor and does not compete with the NAD+ cofactor.[1][4]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 34.8 ± 3.6 µM | PHGDH Enzyme Assay | [1] |
| EC50 | 7.7 µM | MDA-MB-468 | [2] |
| EC50 | 10.8 µM | HCC-70 | [2] |
| Kd | 0.56 ± 0.10 µM | PHGDH Binding Assay | [1] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
PHGDH Enzyme Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant PHGDH enzyme in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (3-phosphoglycerate) and cofactor (NAD+).
-
Detection: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of this compound as an allosteric inhibitor of PHGDH in the serine biosynthesis pathway.
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results with this compound.
References
Navigating PKUMDL-WQ-2101 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing experiments involving PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). Below you will find troubleshooting advice and frequently asked questions to enhance the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[3] By binding to an allosteric site, this compound inhibits the enzymatic activity of PHGDH, thereby disrupting the serine synthesis pathway.[4] This is particularly effective in cancer cells that have an amplification of the PHGDH gene and are dependent on this pathway for proliferation.[4]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For cell-based assays, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Based on published data, effective concentrations (EC50) in PHGDH-amplified breast cancer cell lines like MDA-MB-468 and HCC70 are in the range of 7.7 µM to 10.8 µM.[1][2][4] For enzymatic assays, the half-maximal inhibitory concentration (IC50) is approximately 34.8 µM.[1][2]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.[1][2] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[5]
Q4: Is this compound effective in all cancer cell lines?
A4: No, the efficacy of this compound is highly correlated with the expression level of its target, PHGDH. It demonstrates greater potency in cancer cell lines with PHGDH gene amplification and those that are dependent on the serine biosynthesis pathway.[4] It is crucial to assess the PHGDH expression status of your experimental cell lines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect on cell viability. | 1. Cell line is not dependent on the serine biosynthesis pathway (low PHGDH expression).2. Suboptimal concentration of this compound.3. Insufficient incubation time.4. Compound degradation. | 1. Confirm PHGDH expression levels in your cell line via Western Blot or qPCR. Select cell lines with known PHGDH amplification for positive controls (e.g., MDA-MB-468).2. Perform a dose-response curve to determine the EC50 for your specific cell line.3. Extend the incubation period (e.g., 72 hours).4. Prepare fresh stock solutions of this compound from powder. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent seeding density.3. Fluctuation in incubation conditions (CO2, temperature, humidity).4. Pipetting errors. | 1. Use cells within a consistent and low passage number range.2. Ensure a uniform cell seeding density across all wells and experiments.3. Regularly calibrate and monitor incubator conditions.4. Use calibrated pipettes and ensure proper mixing of solutions. |
| Precipitation of the compound in culture media. | 1. Exceeding the solubility limit of this compound in aqueous media.2. Interaction with media components. | 1. Ensure the final concentration of DMSO in the culture media is low (typically <0.5%) to maintain compound solubility.2. Prepare intermediate dilutions of the stock solution in media before adding to the final culture volume. |
| Unexpected off-target effects. | 1. High concentrations of the compound may lead to non-specific effects.2. The specific cellular context may lead to unforeseen biological responses. | 1. Use the lowest effective concentration determined from your dose-response studies.2. Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (e.g., cells with genetic knockdown of PHGDH) to confirm on-target effects.[4] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Enzymatic Assay | PHGDH | IC50 | 34.8 ± 3.6 µM | [4] |
| Cell Viability | MDA-MB-468 (PHGDH amplified) | EC50 | 7.70 µM | [1][2][4] |
| Cell Viability | HCC70 (PHGDH amplified) | EC50 | 10.8 µM | [1][2][4] |
| Cell Viability | MDA-MB-231 (PHGDH non-dependent) | EC50 | > 2-fold higher than amplified lines | [4] |
| Cell Viability | ZR-75-1 (PHGDH non-dependent) | EC50 | > 8-fold higher than amplified lines | [4] |
| Cell Viability | MCF-7 (PHGDH non-dependent) | EC50 | > 14-fold higher than amplified lines | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Cell Line | Treatment | Outcome | Reference |
| Xenograft | MDA-MB-468 | 5-20 mg/kg; i.p.; once daily for 30 days | Substantial inhibition of tumor growth | [4][5] |
| Xenograft | MDA-MB-231 | Not specified | No significant effect on tumor growth | [4] |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the EC50 using a suitable software (e.g., GraphPad Prism).
Western Blot for PHGDH Expression
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (e.g., Sigma-Aldrich WH0026227M1) overnight at 4°C.[4] Also, probe for a loading control like β-actin.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an ECL detection kit and an imaging system.[4]
Visualizations
Caption: Mechanism of this compound in the serine biosynthesis pathway.
Caption: General experimental workflows for evaluating this compound.
References
- 1. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
PKUMDL-WQ-2101 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and preventing the degradation of PKUMDL-WQ-2101.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily susceptible to two main degradation pathways: hydrolysis of its ester functional group and oxidation of its tertiary amine. These reactions lead to the formation of inactive metabolites, reducing the compound's efficacy.
Q2: What are the initial signs of this compound degradation in my sample?
A2: The first indications of degradation are typically a decrease in the expected concentration of the active compound in analytical tests such as HPLC-UV. You might also observe the appearance of new peaks in the chromatogram corresponding to degradation products. Visually, a slight color change or precipitation in stock solutions stored for extended periods can also be a sign of degradation.
Q3: How can I prevent the degradation of this compound during routine laboratory handling?
A3: To minimize degradation, it is crucial to use anhydrous solvents for stock solutions and to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid exposure to strong acids or bases and protect the compound from light by using amber vials. For long-term storage, solid compound and stock solutions should be kept at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay signal | Degradation of this compound in solution. | Prepare fresh stock solutions in an anhydrous solvent. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC | Hydrolytic or oxidative degradation. | Confirm the identity of degradation products using LC-MS. If hydrolysis is confirmed, ensure all solvents are anhydrous and glassware is thoroughly dried. For oxidation, deaerate solvents and consider adding an antioxidant. |
| Inconsistent results between experiments | Variable degradation rates due to environmental factors. | Standardize experimental conditions. Control for temperature, light exposure, and oxygen levels. Prepare fresh dilutions from a new stock aliquot for each experiment. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol details the method for quantifying the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% solution
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Dissolve this compound in Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and any degradation products.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare 1 mg/mL solutions of this compound in the following conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Photolytic: Dissolved in 50:50 ACN:Water and exposed to UV light.
-
Thermal: Dissolved in 50:50 ACN:Water and heated to 60°C.
-
-
Incubation: Incubate the solutions for 24 hours.
-
Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by HPLC using the method described in Protocol 1.
-
-
Data Comparison: Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.
Degradation Data
Table 1: Stability of this compound Under Forced Degradation Conditions
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 N HCl | 24 | 65.2 | Hydrolysis Product A |
| 0.1 N NaOH | 24 | 42.8 | Hydrolysis Product B |
| 3% H₂O₂ | 24 | 78.1 | Oxidation Product C |
| UV Light (254 nm) | 24 | 85.5 | Photodegradant D |
| Heat (60°C) | 24 | 92.3 | Minor thermal degradants |
Visual Guides
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Quality control measures for PKUMDL-WQ-2101
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of PKUMDL-WQ-2101 in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support their proliferation.[3][4][5][6][7] By inhibiting PHGDH, this compound blocks the production of serine, thereby impeding cancer cell growth.
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N₃O₆ | |
| Molecular Weight | 317.25 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | Light yellow to dark orange powder | |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL or up to 100 mM) | |
| Storage | Store at -20°C |
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated antitumor activity in cancer cell lines that overexpress PHGDH, particularly in breast cancer. Notable examples include MDA-MB-468 and HCC-70 cell lines.
Q4: What are the typical concentrations of this compound used in experiments?
A4: The effective concentration of this compound can vary depending on the assay. For enzymatic assays, concentrations ranging from 0 to 200 μM have been used.[8] In cell-based viability assays, EC₅₀ values are in the micromolar range, for instance, 7.70 μM in MDA-MB-468 and 10.8 μM in HCC70 cells.[2] For in vivo studies in mice, dosages have ranged from 5 to 20 mg/kg administered intraperitoneally.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in enzymatic assays.
-
Possible Cause: this compound has been identified as a potential Pan-Assay Interference Compound (PAINS) due to its hydroxyl-phenyl-hydrazone structure. This can lead to non-specific inhibition or compound aggregation.
-
Troubleshooting Steps:
-
Modify Assay Conditions: To mitigate potential PAINS behavior, consider changing the ionic strength of your assay buffer.
-
Add a Reducing Agent: The addition of dithiothreitol (DTT) to the assay buffer can help to eliminate promiscuous inhibition.
-
Confirm with Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive/negative controls for PHGDH activity.
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Possible Cause: Like many small molecule inhibitors, this compound has limited solubility in aqueous media.
-
Troubleshooting Steps:
-
Use a Stock Solution in DMSO: Prepare a high-concentration stock solution of this compound in DMSO. Ensure the stock solution is clear.
-
Minimize Final DMSO Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your cells or enzyme.
-
Sonication: If you observe precipitation after dilution, gentle sonication may help to redissolve the compound.
-
Issue 3: High variability in cell-based assay results.
-
Possible Cause: Variability in cell-based assays can arise from several factors, including inconsistent cell health, passage number, or mycoplasma contamination.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity.
-
Consistent Cell Passage: Use cells within a consistent and low passage number range for your experiments.
-
Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Assay Controls: Include appropriate controls in every experiment, such as vehicle-treated cells and cells treated with a known inhibitor of the pathway.
-
Issue 4: Observed phenotype does not align with PHGDH inhibition.
-
Possible Cause: The observed cellular effect may be due to off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the potency of the observed phenotype aligns with the potency of on-target PHGDH inhibition.
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with a structurally unrelated PHGDH inhibitor. If the phenotype is not replicated, it may be an off-target effect.
-
Rescue Experiment: Attempt to rescue the phenotype by supplementing the cell culture medium with serine. If the phenotype is not reversed, it may indicate off-target activity.
-
Experimental Protocols
Cell Viability Assay (e.g., MTT or similar colorimetric/fluorometric assays)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock solution. The final concentrations should bracket the expected EC₅₀ value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is constant and non-toxic to the cells (e.g., 0.1%).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Reagent Addition: Add the viability assay reagent (e.g., MTT, CellTiter-Blue) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours).
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the EC₅₀ value.
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁵ MDA-MB-468 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5-20 mg/kg) or vehicle control (e.g., a solution of DMSO and saline) via the desired route (e.g., intraperitoneal injection) on a set schedule (e.g., daily).
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study (e.g., for 30 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volumes and weights. Compare the tumor growth between the treated and control groups to assess the efficacy of this compound.
Mandatory Visualizations
PHGDH Signaling Pathway
Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for determining the EC₅₀ of this compound using a cell viability assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PHGDH抑制剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PHGDH Inhibitors: PKUMDL-WQ-2101 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PKUMDL-WQ-2101 with other notable phosphoglycerate dehydrogenase (PHGDH) inhibitors. The data presented is compiled from publicly available experimental studies to assist researchers in selecting the appropriate tool for their specific needs in cancer metabolism research.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2] In many cancers, including triple-negative breast cancer and melanoma, PHGDH is overexpressed, leading to increased serine production that fuels rapid cell proliferation, nucleotide synthesis, and redox balance.[1][3] This dependency makes PHGDH an attractive therapeutic target for cancer drug development.[4][5] This guide focuses on comparing this compound, a novel allosteric inhibitor, with other well-characterized inhibitors like NCT-503 and BI-4924.
Comparative Performance of PHGDH Inhibitors
The following tables summarize the quantitative data on the enzymatic and cellular activities of this compound, NCT-503, and BI-4924.
Table 1: Enzymatic Inhibition Profile
| Inhibitor | Mechanism of Action | Target | IC50 (Enzymatic Assay) |
| This compound | Allosteric, Non-NAD+ competing | Human PHGDH | 34.8 µM[6] |
| NCT-503 | Non-competitive (with respect to 3-PG and NAD+) | Human PHGDH | 2.5 µM[7] |
| BI-4924 | NADH/NAD+ competitive | Human PHGDH | 3 nM[8][9] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: Cellular Activity in PHGDH-Amplified Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | EC50 (Cell Viability) | Notes |
| This compound | MDA-MB-468 (Breast) | 7.7 µM[6] | Selective for PHGDH-amplified cells.[10] |
| HCC-70 (Breast) | 10.8 µM | ||
| NCT-503 | MDA-MB-468 (Breast) | 8-16 µM[11] | Selectively toxic to PHGDH-dependent cell lines.[11] |
| BT-20 (Breast) | 8-16 µM | ||
| HCC70 (Breast) | 8-16 µM | ||
| BI-4924 | (Not specified) | 2.2 µM (inhibition of serine biosynthesis)[12] | The prodrug BI-4916 is used for cellular experiments due to better permeability.[12] |
EC50: Half-maximal effective concentration. A lower value indicates higher cellular potency.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Dose & Administration | Outcome |
| This compound | MDA-MB-468 Xenograft (mice) | Not specified | Inhibits tumor growth.[6] |
| NCT-503 | MDA-MB-468 Xenograft (mice) | 40 mg/kg, daily, IP | Reduced tumor growth and weight.[11][13] |
IP: Intraperitoneal injection.
Signaling Pathways and Experimental Workflows
Visual representations of the serine biosynthesis pathway and a typical experimental workflow for evaluating PHGDH inhibitors are provided below.
Caption: Serine Biosynthesis Pathway and points of inhibition.
Caption: General workflow for PHGDH inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PHGDH Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which reduces a probe to generate a colorimetric signal.
Materials:
-
PHGDH Assay Buffer
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG) substrate solution
-
NAD+ solution
-
PHGDH Developer (containing a probe and diaphorase)
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold PHGDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a NADH standard curve by performing serial dilutions of a known concentration of NADH in the Assay Buffer.
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing PHGDH Assay Buffer, PHGDH Developer, and the 3-PG substrate.
-
Inhibitor Preparation: Dissolve inhibitors (e.g., this compound, NCT-503) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Protocol: a. Add the inhibitor at various concentrations to the wells of the 96-well plate. b. Add the PHGDH enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding. c. Initiate the reaction by adding the Reaction Mix to each well. d. Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: Calculate the rate of NADH production from the linear portion of the kinetic curve. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of PHGDH inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
PHGDH-amplified cancer cells (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PHGDH inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[14]
-
Inhibitor Treatment: Treat the cells with various concentrations of the PHGDH inhibitors for a specified period (e.g., 72 hours).[15]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value by plotting cell viability against the inhibitor concentration.
In Vivo Xenograft Study
This protocol describes the evaluation of PHGDH inhibitor efficacy in a mouse model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MDA-MB-468 cells
-
Matrigel
-
PHGDH inhibitor (e.g., NCT-503) formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject approximately 2 x 10^5 MDA-MB-468 cells suspended in Matrigel into the mammary fat pad of the mice.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[18]
-
Treatment: Randomize the mice into treatment and control groups. Administer the PHGDH inhibitor (e.g., NCT-503 at 40 mg/kg) or vehicle control daily via intraperitoneal injection.[11][13]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[18]
-
Endpoint: Continue treatment for a pre-determined period (e.g., 24-30 days). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).[10]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
References
- 1. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pardon Our Interruption [opnme.com]
- 13. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of Phosphoglycerate Dehydrogenase Radiosensitizes Human Colorectal Cancer Cells under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Comparison of PHGDH Inhibitors: PKUMDL-WQ-2101 versus NCT-503
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism research, the serine biosynthesis pathway has emerged as a critical therapeutic target. Central to this pathway is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first, rate-limiting step. Inhibition of PHGDH has shown promise in preclinical models of various cancers that exhibit a dependency on de novo serine synthesis. This guide provides a detailed comparison of two widely studied small molecule inhibitors of PHGDH: PKUMDL-WQ-2101 and NCT-503.
At a Glance: Key Differences
| Feature | This compound | NCT-503 |
| Mechanism of Action | Allosteric inhibitor[1][2] | Non-competitive inhibitor with respect to 3-PG and NAD+[3][4] |
| Binding Site | Binds to a predicted allosteric site[1] | Specific binding site not fully elucidated, but distinct from the active site[1] |
| Enzymatic Inhibition (IC50) | 34.8 µM[2] | 2.5 µM[3] |
| Cellular Potency (EC50) | 7.7 µM (MDA-MB-468), 10.8 µM (HCC70)[2] | 8–16 µM in PHGDH-dependent cell lines[3][4] |
Introduction to the Molecules
This compound is a rationally designed, selective allosteric inhibitor of PHGDH.[1] Its development was a result of a structure-based drug design approach targeting predicted allosteric sites on the enzyme.[1] This approach aimed to overcome the challenges of targeting the active site of PHGDH, which has a high affinity for its natural substrate.
NCT-503 was identified through high-throughput screening and subsequent lead optimization.[1] It acts as a non-competitive inhibitor of PHGDH, meaning it does not compete with the substrate (3-phosphoglycerate) or the cofactor (NAD+) for binding to the active site.[3][4]
Mechanism of Action: A Deeper Dive
The primary distinction between this compound and NCT-503 lies in their mechanism of inhibiting PHGDH.
This compound functions as a negative allosteric modulator .[2] It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This allosteric inhibition is a promising strategy for targeting enzymes that are difficult to inhibit competitively.
NCT-503 , on the other hand, is a non-competitive inhibitor .[3][4] While it also binds to a site other than the active site, its mechanism is defined by its ability to inhibit the enzyme's function regardless of the substrate concentration. This suggests that NCT-503 can effectively inhibit PHGDH even in cellular environments with high levels of 3-phosphoglycerate.
Performance Data: In Vitro and In Vivo
Enzymatic and Cellular Potency
The following table summarizes the key potency metrics for both inhibitors.
| Parameter | This compound | NCT-503 | Source |
| IC50 (Enzymatic Assay) | 34.8 µM | 2.5 µM | [2][3] |
| EC50 (MDA-MB-468 cells) | 7.7 µM | 8-16 µM | [2][3] |
| EC50 (HCC70 cells) | 10.8 µM | 8-16 µM | [2][3] |
NCT-503 demonstrates greater potency at the enzymatic level with a significantly lower IC50 value. However, in cellular assays, both compounds exhibit comparable efficacy in the low micromolar range in PHGDH-dependent breast cancer cell lines like MDA-MB-468 and HCC70.[2][3][4]
In Vivo Antitumor Activity
Both this compound and NCT-503 have demonstrated the ability to suppress tumor growth in mouse xenograft models.
-
This compound: Treatment with this compound has been shown to inhibit the growth of MDA-MB-468 xenografts in mice.[2]
-
NCT-503: Similarly, NCT-503 treatment reduced the growth and weight of PHGDH-dependent MDA-MB-468 xenografts but did not affect the growth of PHGDH-independent MDA-MB-231 xenografts.[3][4]
Signaling Pathway and Experimental Workflow
The serine biosynthesis pathway is a critical metabolic route that diverts glycolytic intermediates to produce serine and other downstream metabolites essential for cell proliferation.
Caption: The serine biosynthesis pathway and points of inhibition.
The following diagram illustrates a general experimental workflow for comparing the efficacy of this compound and NCT-503.
Caption: A typical workflow for comparing PHGDH inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal effective concentration (EC50) of this compound and NCT-503 in cancer cell lines.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468, HCC70) and -independent (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and NCT-503 stock solutions (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and NCT-503 in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values using a dose-response curve fitting software.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound and NCT-503.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
PHGDH-dependent cancer cells (e.g., MDA-MB-468)
-
This compound and NCT-503 formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, this compound, NCT-503).
-
Administer the compounds or vehicle daily via an appropriate route (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Conclusion
Both this compound and NCT-503 are valuable research tools for investigating the role of PHGDH in cancer metabolism. While NCT-503 exhibits higher enzymatic potency, both compounds show comparable cellular activity. The choice between these inhibitors may depend on the specific experimental context, such as the desired mechanism of action (allosteric vs. non-competitive) or the specific cell lines and in vivo models being used. Further head-to-head studies under identical experimental conditions will be crucial for a more definitive comparison of their therapeutic potential.
References
- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of PKUMDL-WQ-2101 Validated by CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target effects of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). Utilizing CRISPR/Cas9 gene-editing technology as a benchmark for genetic validation, this document objectively compares the performance of this compound with other known PHGDH inhibitors and presents supporting experimental data and detailed methodologies.
Executive Summary
This compound is a selective, non-NAD⁺-competing allosteric inhibitor of PHGDH, a critical enzyme in the serine biosynthesis pathway that is often upregulated in cancer.[1] The on-target activity of this compound has been rigorously validated using CRISPR/Cas9-mediated knockout of the PHGDH gene.[2] By comparing the compound's effects on wild-type cells versus cells lacking PHGDH, researchers have demonstrated that the cytotoxic and anti-proliferative effects of this compound are directly attributable to its inhibition of PHGDH.[2] This guide details the experimental evidence supporting these claims and provides a comparative analysis against other PHGDH inhibitors, NCT-503 and CBR-5884.
Comparative Performance of PHGDH Inhibitors
The following table summarizes the key performance indicators of this compound in comparison to other well-characterized PHGDH inhibitors. The data highlights the potency and selectivity of these compounds in various assays.
| Parameter | This compound | NCT-503 | CBR-5884 |
| Mechanism of Action | Allosteric, Non-NAD⁺-competing[1] | Non-competitive[3] | Covalent, Non-active site binding[2][4] |
| PHGDH Enzymatic Inhibition (IC₅₀) | 34.8 µM[1] | 2.5 µM[2] | 33 µM[4] |
| Cell Growth Inhibition (EC₅₀) in PHGDH-amplified MDA-MB-468 cells | 7.70 µM[2] | Similar to this compound[2] | 35-60% inhibition at 30 µM[2] |
| Cell Growth Inhibition (EC₅₀) in PHGDH-amplified HCC70 cells | 10.8 µM[2] | Not specified | Not specified |
| In Vivo Efficacy | Suppresses tumor growth in mice[2] | Bioactivities in a xenograft model[2] | Unstable in mouse plasma, not tested in vivo[2] |
On-Target Validation Using CRISPR/Cas9
The definitive validation of this compound's on-target effects comes from experiments utilizing CRISPR/Cas9 to create PHGDH knockout (KO) cancer cell lines. The logic of this approach is that if the compound's effects are specifically mediated by PHGDH, then cells lacking this enzyme should be resistant to the compound.
Experimental Workflow for CRISPR/Cas9 Validation
Caption: Workflow for validating the on-target effects of this compound using CRISPR/Cas9.
Studies have shown that this compound exhibits high selectivity for wild-type (WT) cells, while its effect is significantly diminished in PHGDH knockout (KO) cells, providing strong evidence for its on-target activity.[2]
Signaling Pathway Inhibition
This compound targets the serine biosynthesis pathway, which is a critical metabolic route for cancer cells to produce the building blocks for proliferation.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
By inhibiting PHGDH, this compound effectively blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine synthesis.[2] This leads to a reduction in serine levels and downstream metabolites crucial for cancer cell growth.
Experimental Protocols
Generation of PHGDH Knockout Cell Lines via CRISPR/Cas9
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a conserved region of the human PHGDH gene are designed using a suitable online tool. The gRNA sequences are then cloned into a Cas9 expression vector (e.g., pLentiCRISPR).
-
Cell Transfection: The constructed plasmids are transfected into the desired cancer cell line (e.g., HCT-116) using a lipid-based transfection reagent or electroporation.[5]
-
Selection and Clonal Isolation: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin) for a period of two weeks. Single-cell clones are then isolated by limiting dilution and expanded.[5]
-
Validation of Knockout:
-
Western Blot: Whole-cell lysates are prepared from the isolated clones and subjected to SDS-PAGE and western blotting using an antibody specific for PHGDH to confirm the absence of the protein.[5]
-
Genomic DNA Sequencing: Genomic DNA is extracted from the clones, and the targeted region of the PHGDH gene is amplified by PCR. The PCR products are then sequenced (Sanger or Next-Generation Sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
T7 Endonuclease I (T7E1) Assay for Mutation Detection
This assay provides a rapid method to screen for CRISPR/Cas9-induced mutations in a population of cells.
-
Genomic DNA Extraction: Extract genomic DNA from both wild-type and transfected cells.
-
PCR Amplification: Amplify the genomic region flanking the gRNA target site using high-fidelity DNA polymerase. The amplicon size should be between 400-1000 bp.
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C for 5 minutes, followed by gradual re-annealing to allow the formation of heteroduplexes between wild-type and mutated DNA strands.
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-20 minutes. T7E1 recognizes and cleaves mismatched DNA.
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA fragments of the expected sizes indicates successful gene editing.
Cell Viability Assay
-
Cell Seeding: Seed both wild-type and PHGDH KO cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the EC₅₀ values for each cell line to determine the differential sensitivity to the compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 5. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
PKUMDL-WQ-2101: A Comparative Guide to its Specificity and Selectivity as a PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of PKUMDL-WQ-2101, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). We present a comparative overview of its performance against other known PHGDH inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.
Performance Comparison of PHGDH Inhibitors
This compound demonstrates potent and selective inhibition of PHGDH, a key enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers. The following table summarizes its in vitro and in-cell activity in comparison to other notable PHGDH inhibitors.
| Inhibitor | Target | Type | IC50 (μM) | EC50 (μM) in PHGDH-amplified cells | Key Features |
| This compound | PHGDH | Allosteric | 34.8 [1] | 7.7 (MDA-MB-468), 10.8 (HCC-70) [1] | Good selectivity for PHGDH-amplified breast cancer cells. [2] |
| CBR-5884 | PHGDH | Non-competitive | 33 | ~25 (MDA-MB-468) | Disrupts PHGDH oligomerization. |
| NCT-503 | PHGDH | Allosteric | 2.5 | ~10 (MDA-MB-468) | Potent inhibitor with in vivo activity. |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key experimental procedures are provided below.
PHGDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH. The production of NADH, a product of the PHGDH-catalyzed reaction, is coupled to the reduction of a fluorescent probe, resazurin, via diaphorase.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG), NAD+, Diaphorase, Resazurin
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.1 mM EDTA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing 3-PG (1 mM), NAD+ (0.5 mM), diaphorase (0.5 U/mL), and resazurin (10 μM) in assay buffer.
-
Add 50 μL of the reaction mixture to each well of the 96-well plate.
-
Add 1 μL of the test compound at various concentrations (typically from 0.01 to 100 μM) to the wells. For the control, add 1 μL of DMSO.
-
To initiate the reaction, add 50 μL of recombinant PHGDH enzyme (final concentration 5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of a compound on the viability of cancer cells. The metabolic activity of viable cells reduces the non-fluorescent dye resazurin to the highly fluorescent resorufin.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCC-70)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
Resazurin solution (0.15 mg/mL in PBS)
-
96-well clear-bottom black microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically from 0.1 to 200 μM) for 72 hours. Include a DMSO-treated control group.
-
After the incubation period, add 10 μL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the binding affinity between a ligand (e.g., this compound) and an analyte (e.g., PHGDH protein).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human PHGDH protein
-
Test compound
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Immobilize the PHGDH protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Analyze the binding data using the instrument's software to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for determining inhibitor specificity and the core serine biosynthesis pathway.
Caption: Experimental workflow for identifying and characterizing PHGDH inhibitors.
Caption: The serine biosynthesis pathway and the inhibitory action of this compound.
References
Comparative Efficacy of PKUMDL-WQ-2101 Across Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the preclinical efficacy of PKUMDL-WQ-2101, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), with other notable PHGDH inhibitors, NCT-503 and CBR-5884, across various cancer types. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in oncology.
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting increased flux through the serine biosynthesis pathway to support rapid proliferation and maintain redox homeostasis. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, making it an attractive target for anti-cancer therapy. This compound is a novel, selective allosteric inhibitor of PHGDH. This document summarizes the available preclinical data on its efficacy and provides a comparative analysis with other well-characterized PHGDH inhibitors.
Mechanism of Action: Targeting the Serine Biosynthesis Pathway
This compound functions as a negative allosteric modulator of PHGDH, binding to a site distinct from the active site to inhibit its enzymatic activity.[1][2] This inhibition blocks the conversion of 3-phosphoglycerate to 3-phospho-hydroxypyruvate, thereby suppressing the de novo synthesis of serine. Cancers with amplification or overexpression of the PHGDH gene are particularly dependent on this pathway for survival and proliferation, rendering them susceptible to PHGDH inhibition.[3]
Figure 1: Simplified signaling pathway of serine biosynthesis and the point of intervention for PHGDH inhibitors.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound and its counterparts has been evaluated across a panel of cancer cell lines. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.
| Breast Cancer Cell Lines | This compound (EC50, µM) | NCT-503 (IC50, µM) | CBR-5884 (IC50, µM) | PHGDH Status |
| MDA-MB-468 | 7.70[2][3] | 20.2[4] | ~10-15[5] | Amplified/High |
| HCC70 | 10.8[2][3] | 8-16[6][7] | ~15-30[5] | Amplified/High |
| MDA-MB-231 | >77 (less active)[3] | 76.6[4] | >30 (less active)[5] | Non-amplified/Low |
| ZR-75-1 | >86.4 (less active)[3] | No significant toxicity[6][7] | Not Reported | Non-amplified/Low |
| MCF-7 | >154 (less active)[3] | Not Reported | Not Reported | Non-amplified/Low |
| Other Cancer Cell Lines | This compound | NCT-503 (IC50, µM) | CBR-5884 (IC50, µM) | Cancer Type |
| SK-MEL-2 | Not Reported | No significant toxicity[8] | ~15-30[5] | Melanoma |
| A2780, OVCAR3, ES-2 | Not Reported | Not Reported | Effective, specific values vary[9] | Ovarian Cancer |
| A549 | Not Reported | Effective in combination[10] | Not Reported | Non-Small Cell Lung Cancer |
| BE(2)-C, Kelly | Not Reported | Effective (20-40% viability reduction)[8] | Not Reported | Neuroblastoma |
| RAJI, NAMALWA | Not Reported | Effective (dose-dependent decrease in viability)[11] | Not Reported | Burkitt Lymphoma |
Comparative In Vivo Efficacy
Xenograft models provide crucial insights into the anti-tumor activity of these compounds in a physiological context.
| Inhibitor | Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Breast Cancer | MDA-MB-468 | NOD.CB17-Prkdcscid/J | Not specified | Significant suppression after 30 days | [3] |
| NCT-503 | Breast Cancer | MDA-MB-468 | NOD.SCID | 40 mg/kg daily, IP | Significant reduction in tumor volume and weight | [6][7] |
| NCT-503 | Non-Small Cell Lung Cancer | A549 | BALB/c nude | Not specified (in combination) | Significant inhibition in combination | [10] |
| NCT-503 | Renal Cell Carcinoma | HIF2α-KO-SU-R-786-o | Nude | 40 mg/kg daily, IP | Significant suppression of tumor growth | [12] |
| CBR-5884 | Ovarian Cancer | ID8 | BALB/c nude | 50 mg/kg, gavage | Delayed tumor growth | [13] |
Note: CBR-5884 has been reported to be unstable in mouse plasma, limiting its in vivo applications.[12]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[4][9]
-
Compound Treatment: The following day, cells are treated with a serial dilution of the PHGDH inhibitor (e.g., this compound, NCT-503, or CBR-5884) or vehicle control (e.g., DMSO).[4]
-
Incubation: Cells are incubated with the compounds for a specified period, typically 48 to 72 hours.[4][14]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[15]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50/EC50 values are determined using non-linear regression analysis.
Figure 2: General workflow for a cell viability assay to determine the efficacy of PHGDH inhibitors.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Cancer cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[12][16]
-
Animal Model: Immunocompromised mice (e.g., NOD.SCID or nude mice) are used to prevent rejection of the human tumor cells.[3][12]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1-5 x 10^6) are subcutaneously or orthotopically injected into the mice.[3][16]
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[3]
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The PHGDH inhibitor or vehicle is administered according to a specific dosing regimen (e.g., daily intraperitoneal injection or oral gavage).[12][13]
-
Endpoint: The study continues for a defined period, or until tumors in the control group reach a maximum allowable size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[3]
Logical Comparison of PHGDH Inhibitors
The selection of a PHGDH inhibitor for further research and development depends on a variety of factors beyond simple efficacy.
Figure 3: A logical comparison of the key attributes of this compound, NCT-503, and CBR-5884.
Conclusion and Future Directions
This compound demonstrates potent and selective anti-tumor activity in preclinical models of PHGDH-amplified breast cancer.[3] Its efficacy is comparable to that of NCT-503 in these models.[3] While the available data for this compound is currently focused on breast cancer, the broader efficacy of other PHGDH inhibitors like NCT-503 and CBR-5884 across multiple cancer types suggests that the therapeutic potential of this compound may extend to other malignancies with a dependency on the serine biosynthesis pathway.
Further research is warranted to evaluate the efficacy of this compound in a wider range of cancer models, including those of melanoma, ovarian cancer, and non-small cell lung cancer, where other PHGDH inhibitors have shown promise. Head-to-head preclinical studies comparing these inhibitors in various cancer contexts will be crucial for determining their relative therapeutic potential. Additionally, exploration of combination therapies, as demonstrated with NCT-503, may unveil synergistic anti-cancer effects and provide new avenues for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical efficacy of CBR-5884 against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to Small Molecule Inhibitors of Serine Synthesis: Alternatives to PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals
The de novo serine synthesis pathway is a critical metabolic route that fuels the proliferation of various cancers, making it an attractive target for therapeutic intervention. Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway, has been the primary focus for inhibitor development. PKUMDL-WQ-2101 is a notable allosteric inhibitor of PHGDH. This guide provides a comprehensive comparison of this compound with other known inhibitors of the serine synthesis pathway, focusing on PHGDH and other key enzymes. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate tool compounds for their studies.
The Serine Synthesis Pathway and Points of Inhibition
The synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (3-PG) involves three enzymatic steps. Small molecule inhibitors have been developed to target these enzymes, primarily PHGDH, to disrupt this pathway and impede cancer cell growth.[1][2]
Caption: The de novo serine synthesis pathway with key enzymes and points of inhibition by small molecules.
Comparative Performance of PHGDH Inhibitors
Several small molecules have been identified as inhibitors of PHGDH, the first and rate-limiting enzyme in the serine synthesis pathway.[3] These inhibitors exhibit different mechanisms of action, potencies, and selectivities. A summary of their performance in enzymatic and cell-based assays is presented below.
| Inhibitor | Type | IC50 (PHGDH) | EC50 (MDA-MB-468) | EC50 (HCC70) | Notes |
| This compound | Allosteric, non-NAD+ competing | 34.8 µM[2][4] | 7.70 µM[2][5][6] | 10.8 µM[2][5][6] | Exhibits good selectivity for PHGDH-amplified breast cancer cell lines.[5] |
| CBR-5884 | Non-competitive, disrupts oligomerization | 33 µM[5] | ~30 µM (35-60% growth inhibition)[5] | Not Reported | Time-dependent inhibition.[5] |
| NCT-503 | Non-competitive | 2.5 µM | Not Reported | Not Reported | Improved solubility and in vivo characteristics compared to earlier analogs.[7][8] |
| BI-4924 | NAD+ competitive | 3 nM | 2200 nM (72h) | Not Reported | Highly potent and selective with excellent microsomal stability. |
| Oridonin | Covalent | 0.48 µM | 2.49 µM | Not Reported | Natural product inhibitor. |
| Withaferin A | Covalent | 0.59 µM | Not Reported | Not Reported | Natural product inhibitor, structurally similar to Ixocarpalactone A. |
Inhibitors of Other Serine Synthesis Enzymes
While PHGDH has been the most explored target, inhibitors for other enzymes in the pathway are also emerging.
-
Phosphoserine Aminotransferase 1 (PSAT1): To date, no selective small molecule inhibitors of PSAT1 have been described in the literature.[9] Research on targeting PSAT1 has primarily relied on genetic knockdown approaches.[9][10][11][12][13]
-
Phosphoserine Phosphatase (PSPH):
-
Z218484536: A selective and brain-penetrant PSPH inhibitor with a reported binding affinity (Kd) of approximately 0.23 µM. It has been shown to reduce L-serine and D-serine levels in astrocytes.
-
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of serine synthesis inhibitors.
PHGDH Enzyme Activity Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
Caption: A generalized workflow for a PHGDH enzyme activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 1 mM EDTA.
-
Substrate: 3-Phosphoglycerate (3-PG) at a desired concentration (e.g., near the Km value).
-
Cofactor: NAD+ at a saturating concentration.
-
Enzyme: Recombinant human PHGDH.
-
Inhibitors: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer containing PHGDH enzyme and the test compound to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a solution containing 3-PG and NAD+.
-
Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm kinetically for 10-60 minutes at 37°C.[14]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the progress curve.
-
Determine the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of inhibitors on cancer cell proliferation and viability.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
-
Compound Treatment:
-
Treat cells with various concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).[5] Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and determine the EC50 value.
-
Stable Isotope Labeling for Serine Synthesis Analysis
This method traces the metabolic flux of stable isotopes (e.g., from 13C-glucose) into serine and its downstream metabolites.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells in a medium containing the inhibitor for a predetermined time.
-
Replace the medium with a medium containing a stable isotope-labeled precursor, such as U-13C-glucose, and incubate for a specific duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and quantify the isotopically labeled serine and other related metabolites.
-
-
Data Analysis:
-
Determine the fractional labeling of serine (and other metabolites) from the isotopic precursor to assess the impact of the inhibitor on the serine synthesis pathway.
-
Conclusion
This compound is a valuable tool for studying the role of PHGDH in cancer metabolism. However, a range of alternative inhibitors with different potencies and mechanisms of action are available. This guide provides a comparative overview to assist researchers in selecting the most suitable inhibitor for their specific experimental needs. While potent PHGDH inhibitors are available, the development of inhibitors for other enzymes in the serine synthesis pathway, such as PSAT1, remains an area for future research. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Knock-down of PSAT1 Enhances Sensitivity of NSCLC Cells to Glutamine-limiting Conditions | Anticancer Research [ar.iiarjournals.org]
- 11. PSAT1 mediated EMT of colorectal cancer cells by regulating Pl3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
Evaluating the Clinical Potential of PKUMDL-WQ-2101: A Comparative Guide to PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), and compares its performance against other known PHGDH inhibitors, CBR-5884 and NCT-503. This document is intended to inform researchers, scientists, and drug development professionals on the clinical potential of targeting the serine biosynthesis pathway in cancers with elevated PHGDH expression.
Introduction to PHGDH Inhibition in Oncology
The metabolic reprogramming of cancer cells is a key hallmark of malignancy. One such adaptation is the upregulation of the de novo serine biosynthesis pathway, which provides essential precursors for nucleotide, lipid, and protein synthesis, as well as redox homeostasis. The rate-limiting enzyme in this pathway, phosphoglycerate dehydrogenase (PHGDH), is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis.[1][2][3] This makes PHGDH an attractive therapeutic target. This guide focuses on this compound, a rationally designed allosteric inhibitor of PHGDH, and provides a comparative analysis with other tool compounds targeting this enzyme.
Mechanism of Action: Targeting the Serine Biosynthesis Pathway
This compound is a selective, negative allosteric modulator of PHGDH.[4] Unlike orthosteric inhibitors that compete with the natural substrate, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This can offer advantages in terms of specificity and reduced potential for off-target effects. This compound's binding to an allosteric site on PHGDH inhibits its ability to convert 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the de novo serine synthesis pathway.[4]
The comparative compounds, CBR-5884 and NCT-503, were identified through high-throughput screening.[4] While all three compounds ultimately inhibit PHGDH activity, their precise binding sites and mechanisms of inhibition may differ, which can influence their potency, selectivity, and pharmacokinetic profiles.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and data has been aggregated from multiple sources.
Table 1: In Vitro Enzymatic and Cellular Potency
| Compound | Discovery Method | Target | IC50 (PHGDH Enzyme) | EC50 (MDA-MB-468 cells) | EC50 (HCC70 cells) | Notes |
| This compound | Rational Design | PHGDH (Allosteric) | 34.8 µM[4] | 7.7 µM[4] | 10.8 µM[4] | Selective for PHGDH-amplified cells.[4] |
| CBR-5884 | High-Throughput Screen | PHGDH | 33 µM[5] | ~30 µM | Not Reported | Initially reported to be unstable in mouse plasma.[4] |
| NCT-503 | High-Throughput Screen | PHGDH | 2.5 µM[4] | 8-16 µM[6] | 8-16 µM[6] | Shows in vivo efficacy.[6][7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Cell Line | Dosing | Outcome | Reference |
| This compound | NOD/SCID mice | MDA-MB-468 | Not specified | Significant tumor growth inhibition | [4] |
| CBR-5884 | Nude mice | Epithelial Ovarian Cancer Cells | Intraperitoneal injection | Delayed tumor proliferation | [8][9] |
| NCT-503 | Not specified | MDA-MB-468 | 40 mg/kg daily, i.p. | Reduced tumor volume | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
PHGDH Enzyme Activity Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, a co-product of the reaction.
-
Principle: The NADH produced is used by a diaphorase to reduce a probe (e.g., resazurin) into a fluorescent product (resorufin), which can be quantified.
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
3-Phosphoglycerate (3-PG), substrate
-
NAD+, cofactor
-
Recombinant human PHGDH enzyme
-
Diaphorase
-
Resazurin
-
Test compounds (this compound, CBR-5884, NCT-503)
-
-
Procedure:
-
Add assay buffer, 3-PG, NAD+, diaphorase, and resazurin to a 96-well plate.
-
Add varying concentrations of the test compounds.
-
Initiate the reaction by adding the PHGDH enzyme.
-
Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the rate of reaction and determine the IC50 values for each compound.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell lines (e.g., MDA-MB-468, HCC70)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 values.
-
In Vivo Xenograft Studies
This protocol describes the establishment of a tumor model in immunocompromised mice to evaluate the anti-tumor efficacy of the compounds.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cell Line: MDA-MB-468 human breast cancer cells.
-
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank or mammary fat pad of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., via intraperitoneal injection) and vehicle control according to the specified dosing schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound.
Discussion and Future Directions
This compound represents a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated in vitro and in vivo activity against PHGDH-dependent cancers.[4] Comparative data suggests its cellular potency is on par with or better than the high-throughput screening-derived inhibitors NCT-503 and CBR-5884.[4] The allosteric mechanism of this compound may offer advantages in terms of selectivity.
However, further studies are warranted to fully elucidate the clinical potential of this compound. Direct, head-to-head preclinical studies comparing the pharmacokinetics, pharmacodynamics, and toxicity profiles of this compound, NCT-503, and CBR-5884 under standardized conditions would be highly valuable. Additionally, exploring the efficacy of these inhibitors in a broader range of cancer models with varying levels of PHGDH expression and in combination with other anti-cancer agents will be crucial for defining their therapeutic window and potential clinical applications. The development of more potent and bioavailable derivatives of these initial lead compounds is an active area of research that holds promise for advancing PHGDH-targeted cancer therapy.[1][2][3]
References
- 1. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of CBR-5884 against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PKUMDL-WQ-2101: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for the research chemical PKUMDL-WQ-2101. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Chemical Profile and Hazard Assessment
This compound is a combustible solid with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. It is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) and is often used in cancer research for its antitumor activities.[1][2] The compound is soluble in dimethyl sulfoxide (DMSO). Due to its properties, improper disposal can lead to environmental contamination and potential safety hazards.
| Property | Value | Source |
| Physical Form | Powder | |
| Color | Light yellow to dark orange | |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL) | |
| Storage Temperature | 2-8°C | |
| Storage Class Code | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of different forms of this compound waste.
Step-by-Step Disposal Procedures
Waste Segregation and Collection
Proper segregation of waste at the source is critical to ensure safe handling and disposal.
-
Unused or Expired Solid this compound:
-
Keep the compound in its original, tightly sealed container.
-
If the original container is compromised, transfer the solid to a new, clean, and compatible container that can be securely sealed.
-
Label the container clearly as "Hazardous Waste: this compound (Combustible Solid)". Include the quantity and date of accumulation.
-
-
This compound in DMSO Solution:
-
Collect all liquid waste containing this compound and DMSO in a dedicated, leak-proof, and chemically resistant container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.
-
Label the container as "Hazardous Waste: this compound in DMSO". List all constituents and their approximate concentrations.
-
Keep the container sealed when not in use and store it in a designated satellite accumulation area.
-
-
Contaminated Laboratory Materials:
-
Any materials that have come into direct contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be considered contaminated.
-
Collect these materials in a designated hazardous waste bag or container that is clearly labeled as "Hazardous Waste: this compound Contaminated Materials".
-
Storage of Waste
Store all this compound waste containers in a well-ventilated, designated satellite accumulation area away from heat, sparks, and open flames.[3][4] Ensure containers are properly sealed to prevent leaks or spills.
Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Due to its high water hazard classification and combustible nature, specialized disposal is required.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name, quantity, and any other components in the waste mixture.
-
Follow all institutional and local regulations for hazardous waste disposal. Typically, this will involve incineration at a licensed hazardous waste facility.[5][6]
Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS office immediately.
-
For small spills, if you are trained and have the appropriate personal protective equipment (PPE) and spill kit:
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended for DMSO).[7]
-
Contain the spill using absorbent materials from your chemical spill kit.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.
-
The following diagram illustrates the general signaling pathway for handling a chemical spill.
Caption: General response pathway for a laboratory chemical spill.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound | PHGDH抑制剂 | MCE [medchemexpress.cn]
- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 6. americanbio.com [americanbio.com]
- 7. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Logistical Information for Handling PKUMDL-WQ-2101
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of PKUMDL-WQ-2101.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a notable allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). Adherence to these guidelines is paramount to ensure a safe laboratory environment and to maintain the integrity of your research. The information herein is compiled from available safety data for this compound and structurally related compounds.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| Chemical Name | 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide |
| Molecular Formula | C₁₄H₁₁N₃O₆ |
| Molecular Weight | 317.25 g/mol |
| CAS Number | 304481-72-9 |
| Appearance | Light yellow to dark orange powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C or 2-8°C (refer to supplier for specific instructions) |
| Physical Hazard | Combustible Solid |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Procedures |
| Hands | Nitrile or other chemically resistant gloves | Inspect gloves for integrity before each use. Dispose of used gloves as chemical waste. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Experimental Workflow: Safe Handling and Disposal
The following diagram and procedural steps outline the safe operational flow for working with this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation of Stock Solutions:
-
Location: All weighing and initial dissolution of the powdered form of this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment: At a minimum, a lab coat, nitrile gloves, and safety goggles are required. For weighing the powder, the use of an N95 respirator is strongly recommended.
-
Procedure:
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired stock concentration.
-
Ensure the container is securely capped and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
2. Spill Response:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert your supervisor.
-
Small Spills (Solid): If you are trained and it is safe to do so, gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled waste container.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
-
Large Spills: Evacuate the laboratory and follow your institution's emergency procedures.
3. Disposal Plan:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including unused stock solutions and experimental solutions containing this compound, must be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and First Aid
Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance.
| Hazard | Potential Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the affected person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This guidance is intended to provide essential safety and logistical information. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols. Always prioritize safety in your research endeavors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
